Betamethasone Enol Aldehyde Z Isomer
Description
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Properties
IUPAC Name |
(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-HPHSSAEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52647-06-0 | |
| Record name | Betamethazone enol aldehyde Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Synthesis and Isolation of Betamethasone Enol Aldehyde (Z-Isomer)
[1][2][3]
Executive Summary & Structural Context
In the rigorous quality control of corticosteroid drug substances, the identification and synthesis of degradation impurities are critical for regulatory compliance (ICH Q3A/B). Betamethasone Enol Aldehyde (Z-isomer) —chemically defined as (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al—is a significant degradation product formed via the Mattox rearrangement.[1][2][3]
Unlike simple oxidation products, this molecule arises from a complex dehydration of the 1,3-dihydroxyacetone side chain.[1][2][3] Its isolation is complicated by the existence of a dynamic equilibrium between the Z (cis) and E (trans) isomers of the C17(20) enol double bond.[3] This guide details a stereoselective synthesis strategy that favors the Z-isomer using a modified alkaline Mattox pathway, bypassing the low-yield non-selective acidic hydrolysis methods.[1][2][3]
Structural Identity
| Parameter | Detail |
| Common Name | Betamethasone Enol Aldehyde (Z-Isomer) |
| CAS Number | 52647-06-0 |
| Molecular Formula | C₂₂H₂₇FO₄ |
| Molecular Weight | 374.45 g/mol |
| Key Feature |
Mechanistic Pathways: Acidic vs. Alkaline
Understanding the formation mechanism is the key to controlling the stereochemistry.[1]
The Classical Acidic Pathway (Non-Selective)
Under acidic conditions (e.g., HCl in methanol), Betamethasone undergoes a standard Mattox rearrangement.[1] Protonation of the 17
-
Outcome: This pathway is thermodynamically controlled, typically yielding a ~1:1 mixture of Z and E isomers, making isolation of the pure Z-isomer inefficient.[1]
The Alkaline Variation Pathway (Z-Selective)
A superior approach utilizes Betamethasone 17,21-Dipropionate as the starting material.[1][2][3] Under alkaline conditions, the mechanism shifts to a concerted elimination.[1] The 21-ester activates the C21 protons, while the 17-ester acts as an excellent leaving group.[1][2][3][5]
-
Outcome: Steric constraints in the transition state of this concerted elimination significantly favor the Z-isomer (~3:1 Z:E ratio) .[3]
Figure 1: Mechanistic divergence favoring the Z-isomer under alkaline conditions starting from the dipropionate ester.[1][2][3]
Experimental Protocol: Stereoselective Synthesis
This protocol describes the "Modified Alkaline Mattox" method, which provides the highest yield of the Z-isomer.[1]
Reagents & Materials
-
Precursor: Betamethasone 17,21-Dipropionate (USP Grade).[1][2][3]
-
Solvent: Acetonitrile (ACN) or Methanol (HPLC Grade).[1][2][3]
-
Base: 0.1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1][2][3]
-
Quenching: 1 N Acetic Acid.
Synthesis Procedure
-
Dissolution: Dissolve 500 mg of Betamethasone 17,21-Dipropionate in 50 mL of Acetonitrile. Ensure complete dissolution.
-
Reaction: Add 50 mL of 0.1 N NaOH dropwise under nitrogen atmosphere to prevent oxidative degradation.
-
Incubation: Stir the mixture at ambient temperature (20–25°C) for 20–30 minutes.
-
Quenching: Immediately neutralize the reaction mixture to pH 6.0–7.0 using 1 N Acetic Acid.
-
Extraction: Evaporate the organic solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
Isolation & Purification Strategy
Since the reaction yields a mixture (enriched in Z), preparative HPLC is required to isolate the pure Z-isomer.[1][3]
Semi-Preparative HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 250 x 10 mm, 5 µm.[1][2]
-
Gradient: Isocratic hold at 40% B for 5 mins, then 40% -> 70% B over 20 mins.
-
Detection: UV at 240 nm (Max absorption for enol aldehyde).[1][2][3]
Fraction Collection Logic
The Z-isomer typically elutes before the E-isomer in reverse-phase systems due to its slightly higher polarity and intramolecular hydrogen bonding potential (chelation between 11-OH and 20-OH).[1][2][3]
Analytical Characterization
The definitive identification of the Z-isomer relies on Nuclear Magnetic Resonance (NMR), specifically the chemical shift of the aldehyde proton.[3]
NMR Distinction (DMSO-d₆)
The aldehyde proton signal is the diagnostic marker.[2][3]
| Nucleus | Signal | Z-Isomer Shift (ppm) | E-Isomer Shift (ppm) | Structural Insight |
| ¹H (Aldehyde) | -CHO | 9.62 (s) | 9.70 (s) | Z-isomer signal is shielded (upfield) relative to E. |
| ¹H (Vinyl) | C21-H | ~6.0 - 6.2 | ~6.0 - 6.2 | Less diagnostic due to overlap.[1][2][3] |
| ¹⁹F | C9-F | -165.0 | -165.0 | Unaffected by side-chain isomerism.[1][2][3] |
Mass Spectrometry[1][3][6]
Stability & Handling
The Betamethasone Enol Aldehyde (Z-Isomer) is chemically labile.[1][2][3]
-
Oxidation Sensitivity: The C21-aldehyde is prone to oxidation to the corresponding carboxylic acid (Betamethasone 21-oic acid) upon exposure to air.[1][2][3]
-
Isomerization: In solution, particularly in protic solvents with trace acid/base, the Z-isomer can equilibrate back to the E-isomer.[1][3]
-
Storage: Solid state, -20°C, protected from light and moisture.
References
-
Chen, B., et al. (2009). "A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions."[1][2][7][8] Steroids, 74(1), 30-41.[1][2][3] Link
-
Lewbart, M. L., & Mattox, V. R. (1963). "The Mechanism of the Porter—Silber Reaction.[1] I. Rearrangement of the Dihydroxyacetone Group of Steroids." The Journal of Organic Chemistry, 28(8), 2001-2006.[1][3] Link[1][2][3]
-
Veeprho Laboratories. "Betamethasone-(Z)-enolaldehyde Reference Standard Data." Link
Sources
- 1. Betamethasone Enol Aldehyde Z Isomer | CymitQuimica [cymitquimica.com]
- 2. klivon.com [klivon.com]
- 3. veeprho.com [veeprho.com]
- 4. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 8. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of Betamethasone Enol Aldehyde Z Isomer
This guide provides an in-depth technical analysis of the Betamethasone Enol Aldehyde Z-Isomer , a critical degradation product in the stability profiling of corticosteroids.[1] It is structured to serve researchers and analytical scientists in the pharmaceutical industry.[1]
Discovery, Mechanism, and Analytical Characterization[1]
Executive Summary
In the rigorous landscape of corticosteroid stability profiling, Betamethasone Enol Aldehyde (Z-Isomer) represents a pivotal "specified impurity."[1][2] Its presence is not merely a marker of degradation but a chemical signature of specific stress conditions—primarily acid-catalyzed dehydration or alkaline ester elimination.[1]
For drug development professionals, understanding the Z-Isomer (CAS: 52647-06-0) is essential for two reasons:
-
Regulatory Compliance: It is a specified impurity in the European Pharmacopoeia (EP) and USP, requiring strict quantification limits (typically <0.2%).[1]
-
Process Insight: Its formation ratio relative to the E-isomer provides forensic evidence regarding the specific catalytic environment (protic vs. aprotic, acidic vs. alkaline) present during manufacturing or storage.[1]
Historical Context: The Mattox Legacy
The discovery of the Betamethasone Enol Aldehyde Z-Isomer is inextricably linked to the broader elucidation of corticosteroid side-chain chemistry in the mid-20th century.[1]
-
The "Mattox" Era (1952): Vernon R. Mattox, working at the Mayo Clinic, first described the rearrangement of the 17,21-dihydroxy-20-ketone side chain (common to cortisol and betamethasone).[1] He observed that mineral acids caused the elimination of water, forming an
-unsaturated aldehyde.[1] This reaction became known as the Mattox Rearrangement .[1] -
The Stereochemical refinement (2000s): While the general "enol aldehyde" structure was known, the specific isolation and characterization of the Z-isomer as a distinct, stable entity from Betamethasone esters (like dipropionate) was rigorously detailed by pharmaceutical researchers (notably Li et al.[1] at Schering-Plough) in the late 2000s.[1] Their work demonstrated that while acidic conditions produce a mixture of E/Z isomers, alkaline degradation of 17,21-diesters stereoselectively favors the Z-isomer.[1]
Chemical Identity and Properties
The molecule is an elimination product where the D-ring side chain undergoes dehydration.[1][3]
| Property | Data |
| Common Name | Betamethasone Enol Aldehyde Z-Isomer |
| IUPAC Name | (11 |
| CAS Number | 52647-06-0 |
| Molecular Formula | |
| Molecular Weight | 374.45 g/mol |
| Key Functional Groups | Enol (C20-OH), Aldehyde (C21), Fluorine (C9), 1,4-diene (A-ring) |
| Isomeric Feature | The C17(20) double bond geometry is Z (Zusammen), meaning the highest priority groups are on the same side.[1][2][4][5] |
Mechanistic Pathways: The "Z" Selectivity
The formation of the Z-isomer is not random; it is driven by the steric environment of the steroid D-ring, specifically the interaction with the C16-methyl group.[1]
4.1. The Classical Mattox Rearrangement (Acidic)
Under acidic conditions (e.g.,
-
Outcome: A thermodynamic mixture of E and Z isomers (ratio approx. 40:60 to 50:50).[1]
-
Why: The transition state allows rotation, leading to both geometries.[1]
4.2. The "Modified" Mattox Pathway (Alkaline/Diesters)
This is the critical pathway for modern formulations involving Betamethasone Dipropionate or Valerate.[1]
-
Mechanism: Base-catalyzed elimination.[1] The 21-ester group acts as an electron-withdrawing activator, while the 17-ester acts as a leaving group.[1]
-
Outcome: Predominantly the Z-Isomer (~3:1 ratio vs E).[1]
-
Causality: The concerted E2 elimination mechanism is sterically constrained by the
-oriented methyl group at C16.[1] The Z-configuration minimizes steric clash during the transition state in the rigid steroid backbone.[1]
Pathway Visualization
The following diagram illustrates the bifurcation of the degradation pathway leading to the Z-Isomer.[1]
Figure 1: Mechanistic divergence in the formation of Betamethasone Enol Aldehyde isomers. Note the preferential formation of the Z-isomer under alkaline conditions due to steric governance.[1]
Experimental Protocol: Synthesis of the Reference Standard
To validate analytical methods, researchers often need to synthesize the Z-isomer in-house, as commercial standards can be costly or unstable.[1]
Objective: Generate a mixture enriched in Z-isomer for HPLC retention time marker identification.
Reagents:
-
Betamethasone Dipropionate (Starting Material)[1][2][3][6][7]
-
Methanol (Solvent)[1]
-
0.1 N Sodium Hydroxide (Catalyst)[1]
-
Acetic Acid (Quenching)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Betamethasone Dipropionate in 10 mL of Methanol. Ensure complete solvation.
-
Reaction Trigger: Add 2.0 mL of 0.1 N NaOH dropwise under stirring.
-
Incubation: Stir at ambient temperature (
) for 45 minutes. Note: Do not heat, as this promotes secondary degradation to 17-ketosteroids.[1] -
Monitoring: Analyze an aliquot via HPLC every 15 minutes. You will observe the decline of the parent peak and the rise of two new peaks (Z-isomer eluting first, followed by E-isomer, or vice-versa depending on column selectivity—typically Z elutes before E on C18).[1]
-
Quenching: Once the Z-isomer peak maximizes (approx. 30-40% conversion), quench the reaction with 0.5 mL of Glacial Acetic Acid to neutralize the base.
-
Isolation (Optional): For high purity, use Preparative HPLC. For a system suitability solution, the crude quenched mix is sufficient.[1]
Self-Validation Check: The Z-isomer should appear as the major product (approx. 3:1 ratio over the E-isomer) in this alkaline protocol.[1] If the ratio is 1:1, your starting material may have been hydrolyzed to the alcohol before rearrangement, or the pH was too low.[1]
Analytical Strategy: Distinguishing Z from E
Separating geometric isomers requires a chromatographic system capable of steric discrimination.[1]
6.1. HPLC Conditions (Standardized)
The following method is derived from common stability-indicating methods (SIMs) for corticosteroids.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), |
| Mobile Phase A | Water (0.1% Formic Acid or Ammonium Acetate) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Max absorption for the conjugated enol-aldehyde system) |
| Retention Order | Typically: Z-Isomer elutes beforeE-Isomer due to polarity differences caused by the intramolecular H-bonding capability of the Z-form.[1] |
6.2. NMR Validation (The "Gold Standard")
To confirm the identity of the Z-isomer definitively,
-
Diagnostic Signal: The Aldehyde proton (-CHO) at C21.[1]
-
Causality: The chemical shift difference arises from the anisotropic effect of the C17-C20 double bond and the spatial proximity of the carbonyl oxygen to the C16-methyl group in the Z-configuration.[1]
References
-
Li, M., et al. (2007).[1][6] "A variation of Mattox rearrangement mechanism under alkaline condition."[1][6][8][9] Tetrahedron Letters, 48(22), 3901-3905.[1] Link[1]
-
Li, M., et al. (2009).[1][10] "A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions." Steroids, 74(12), 961-969.[1] Link[1]
-
Mattox, V. R. (1952).[1][8] "Steroids derived from bile acids.[1][8] XV. The formation of a glyoxal side chain at C-17 from steroids with dihydroxyacetone and 16-keto side chains."[1] Journal of the American Chemical Society, 74(17), 4340–4347.[1] Link
-
European Pharmacopoeia (Ph.[1] Eur.) . "Betamethasone Monograph: Impurity E." Link[1]
-
United States Pharmacopeia (USP) . "Betamethasone Valerate: Organic Impurities." Link[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
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- 5. veeprho.com [veeprho.com]
- 6. ovid.com [ovid.com]
- 7. Betamethasone Enol Aldehyde Z Isomer | 52647-06-0 [chemicalbook.com]
- 8. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 9. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Betamethasone Degradation Pathway: A Technical Guide to the Formation of the Z-Enol Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive exploration of the degradation pathway of betamethasone, with a specific focus on the formation of its critical degradation product, the Z-enol aldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only outlining the degradative process but also delving into the underlying mechanisms, experimental considerations, and analytical strategies essential for robust stability testing and formulation development.
Introduction: The Clinical Significance and Inherent Instability of Betamethasone
Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune disorders. Its therapeutic efficacy is, however, intrinsically linked to its chemical stability. The 1,3-dihydroxyacetone side chain on the D-ring of the steroid nucleus, a common feature among many corticosteroids, is a primary site of chemical instability. Understanding the degradation pathways of betamethasone is therefore not merely an academic exercise but a critical component of ensuring the safety, efficacy, and quality of pharmaceutical products containing this active pharmaceutical ingredient (API). One of the key degradation pathways proceeds through the formation of an enol aldehyde intermediate, which can exist as both E- and Z-isomers. The Z-enol aldehyde, in particular, is a significant degradation product observed under specific stress conditions.
The Mattox Rearrangement: A Mechanistic Exploration of Enol Aldehyde Formation
The formation of enol aldehydes from corticosteroids such as betamethasone is a well-documented process known as the Mattox rearrangement. This reaction is typically acid-catalyzed and involves the β-elimination of water from the dihydroxyacetone side chain.[1][2]
The general mechanism proceeds as follows:
-
Protonation: The initial step involves the protonation of the C21-hydroxyl group in an acidic medium.
-
Enolization: Tautomerization of the C20-keto group leads to the formation of an enol intermediate.
-
Dehydration: The protonated C21-hydroxyl group is eliminated as a water molecule, resulting in the formation of a double bond between C17 and C20.
-
Isomerization: The resulting enol aldehyde can exist as two geometric isomers, the E- and Z-isomers, depending on the stereochemistry of the final arrangement.
While both isomers can be formed, the ratio of the Z- to E-isomer is influenced by the specific corticosteroid and the reaction conditions.[1][2] For betamethasone under acidic conditions, the two conformations of the presumed intermediate leading to the E- and Z-isomers are sterically comparable, often resulting in the formation of both isomers in similar quantities.[2]
Interestingly, a variation of the Mattox rearrangement has been observed under alkaline conditions for 17,21-diesters of corticosteroids, which can also lead to the formation of enol aldehydes.[1][2]
The solvent environment also plays a crucial role. An aprotic solvent environment has been shown to significantly favor the formation of betamethasone enol aldehyde under acidic conditions compared to a protic solvent.[1][2]
Visualizing the Pathway: The Mattox Rearrangement
Caption: Acid-catalyzed Mattox rearrangement of betamethasone.
Forced Degradation Studies: A Practical Approach to Elucidating the Degradation Pathway
Forced degradation, or stress testing, is an indispensable tool in the development and validation of stability-indicating analytical methods. By subjecting the drug substance to conditions more severe than accelerated stability testing, it is possible to generate degradation products and gain insights into the degradation pathways. For betamethasone, a comprehensive forced degradation study should include exposure to acidic, alkaline, oxidative, photolytic, and thermal stress conditions.
Experimental Protocol: Acid-Induced Degradation for Z-Enol Aldehyde Formation
The following protocol provides a representative, step-by-step methodology for inducing the degradation of betamethasone to form the Z-enol aldehyde.
Objective: To generate and identify the Z-enol aldehyde degradation product of betamethasone under acidic stress conditions.
Materials:
-
Betamethasone reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH), 0.1 N (for neutralization)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of betamethasone in methanol at a concentration of 1 mg/mL.
-
Acid Stress:
-
To 1 mL of the betamethasone stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 N NaOH.
-
Dilute the final solution with a 50:50 mixture of methanol and water to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Control Sample: Prepare a control sample by following the same procedure but substituting the 0.1 N HCl with 1 mL of water.
-
HPLC Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method. A typical method might use a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 240 nm.[3]
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Data Presentation: Expected Outcomes of Forced Degradation
The following table summarizes the expected degradation of betamethasone under various stress conditions, highlighting the conditions conducive to Z-enol aldehyde formation.
| Stress Condition | Reagent/Parameter | Expected Degradation | Formation of Z-Enol Aldehyde |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Significant Degradation | Primary Degradation Product |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Significant Degradation | Possible, but other products may dominate |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | Not a primary product |
| Photolysis | UV light (254 nm) | Moderate Degradation | Not a primary product |
| Thermal | 80°C (solid state) | Moderate Degradation | Can be an intermediate to further degradants[4] |
Analytical Characterization of the Z-Enol Aldehyde
The unequivocal identification of the Z-enol aldehyde requires the use of sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): A well-developed, stability-indicating HPLC method is the cornerstone for separating betamethasone from its degradation products, including the E- and Z-enol aldehydes. The retention times will be distinct for each compound, allowing for their quantification.
-
Mass Spectrometry (MS): LC-MS analysis provides crucial information about the molecular weight of the degradation products. The Z-enol aldehyde will have a characteristic mass-to-charge ratio (m/z) that can be used to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the Z-enol aldehyde. Specific chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint, allowing for the unambiguous assignment of the Z-isomer. For example, the aldehyde proton of the Z-isomer will have a characteristic chemical shift in the ¹H NMR spectrum.[5]
The Broader Degradation Landscape: Beyond the Z-Enol Aldehyde
It is imperative to recognize that the Z-enol aldehyde is a key intermediate in a more complex degradation pathway. Under certain conditions, such as thermal stress in the solid state, the enol aldehyde can undergo further reactions.[4] For instance, it has been shown to be a key intermediary degradant that, upon hydration, can undergo an intramolecular Cannizzaro reaction to form diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid.[4][6]
Visualizing the Expanded Pathway
Caption: Further degradation of the Z-enol aldehyde intermediate.
Conclusion and Future Perspectives
A thorough understanding of the betamethasone degradation pathway, particularly the formation of the Z-enol aldehyde via the Mattox rearrangement, is fundamental for the development of stable and effective pharmaceutical formulations. This technical guide has provided a detailed overview of the mechanistic underpinnings, practical experimental protocols for forced degradation studies, and the analytical techniques required for the identification and characterization of this critical degradation product.
Future research in this area should continue to focus on the development of even more sensitive and specific analytical methods for the early detection of degradation products. Furthermore, a deeper understanding of the impact of formulation excipients on the degradation kinetics of betamethasone will be instrumental in designing more robust and stable drug products. By embracing a science-driven approach to stability testing, the pharmaceutical industry can continue to ensure the quality, safety, and efficacy of betamethasone-containing medicines for patients worldwide.
References
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. Journal of Pharmaceutical Sciences, 98(3), 894–904. [Link]
-
Vairale, A. S., & T, S. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 107–115. [Link]
-
Chen, B., Li, M., Lin, M., Buevich, A. V., & Rustum, A. M. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30–37. [Link]
-
Li, M., Chen, B., & Rustum, A. (2008). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-37. [Link]
-
Khattak, S., Minhas, M. U., Wu, J., & Ahmad, M. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133–140. [Link]
-
Li, M., Chen, B., Lin, M., Chan, T. M., & Rustum, A. (2008). A variation of Mattox rearrangement mechanism under alkaline condition. ResearchGate. [Link]
-
Chen, B., Li, M., & Rustum, A. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Academia.edu. [Link]
-
Khattak, S., et al. (2012). Degradation pathways for the thermal transformation of betamethasone... ResearchGate. [Link]
-
Chen, B., Li, M., Lin, M., Buevich, A. V., & Rustum, A. M. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. ResearchGate. [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Semantic Scholar. [Link]
-
Hotha, K. K., et al. (2016). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. SCIRP. [Link]
-
Li, M., et al. (2009). Forced Degradation of Betamethasone Sodium Phosphate Under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. ResearchGate. [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone V. Scribd. [Link]
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. PubMed. [Link]
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An In-depth Technical Guide to the Formation of Betamethasone Enol Aldehyde Z-Isomer Under Acidic Stress Conditions
Abstract
This technical guide provides a comprehensive examination of the formation of the betamethasone enol aldehyde Z-isomer, a critical degradation product observed under acidic stress conditions. Corticosteroids such as betamethasone, which feature a 1,3-dihydroxyacetone side chain, are susceptible to acid-catalyzed degradation via the Mattox rearrangement.[1] This process leads to the formation of E- and Z-isomers of the corresponding enol aldehyde.[1][2] Understanding the mechanistic underpinnings of this transformation, the stereochemical factors influencing isomer ratios, and the analytical methodologies for detection and quantification is paramount for ensuring drug product stability, efficacy, and safety. This document serves as a resource for researchers, analytical scientists, and formulation experts in the pharmaceutical industry, offering field-proven insights into the causality behind experimental choices and self-validating protocols for investigation.
Introduction: The Stability Challenge of Corticosteroids
Betamethasone is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[3][4] Its chemical structure, characterized by a dihydroxyacetone side chain at C-17, is the primary locus of instability, particularly in non-neutral pH environments. Forced degradation studies, a cornerstone of drug development and regulatory submissions, intentionally subject active pharmaceutical ingredients (APIs) to harsh conditions to identify potential degradation products and establish degradation pathways.[5][6]
Under acidic stress, betamethasone undergoes a well-documented transformation known as the Mattox rearrangement, resulting in the β-elimination of water from the side chain.[1][7] This reaction does not yield a single product but rather a mixture of geometric isomers: 9α-fluoro-11β,20-dihydroxy-16β-methylpregna-1,4,17(20)-trien-21-al-3-one, commonly referred to as betamethasone enol aldehyde.[2] The formation of both the E- and Z-isomers is observed, with their relative ratio being influenced by reaction conditions and the specific stereochemistry of the parent molecule.[1][8] This guide focuses specifically on the mechanistic formation of these isomers, with a particular emphasis on the Z-isomer, and the analytical strategies required for their characterization.
The Core Mechanism: Acid-Catalyzed Mattox Rearrangement
The formation of enol aldehydes from corticosteroids like betamethasone is a classic example of an acid-catalyzed elimination reaction.[7] The process can be dissected into several key mechanistic steps, which dictate the formation and the eventual isomeric ratio of the products.
2.1 Mechanistic Pathway
-
Protonation of the C-20 Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen at the C-20 position. This step increases the electrophilicity of the C-20 carbon.
-
Enolization: Following protonation, the molecule undergoes tautomerization to form an enol intermediate across the C-17 and C-20 positions. This is the rate-determining step of the reaction.
-
Elimination of Water: The hydroxyl group at C-17 is subsequently eliminated as a water molecule, a favorable leaving group under acidic conditions. This elimination is facilitated by the electron shift from the enol double bond, resulting in the formation of a conjugated system and the final enol aldehyde product.
The stereochemistry of the D-ring and its substituents plays a critical role in determining the preferred geometry (E vs. Z) of the resulting enol aldehyde. For betamethasone, the 16β-methyl group creates specific steric constraints on the enolized side chain intermediate. The two possible conformations of this intermediate, which lead to the E- and Z-isomers, are energetically distinct. While both isomers are formed, studies have shown that the ratio is not necessarily 1:1, reflecting these steric influences.[1][8]
Caption: Fig 2: Workflow for Acid Stress Testing of Betamethasone
Analytical Characterization
The successful identification and quantification of the Z-isomer require a robust, stability-indicating analytical method. Reversed-phase HPLC with UV detection is the most common technique. [5][9] 4.1 HPLC Method Parameters
The following table summarizes a typical starting point for an HPLC method capable of resolving Betamethasone from its enol aldehyde isomers. Method optimization is crucial for achieving baseline separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for steroid compounds. [5] |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water | Buffered aqueous phase for good peak shape. [9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient Elution | Start at 40% B, ramp to 70% B over 25 min | Gradient is necessary to resolve the parent drug from closely eluting degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. [5] |
| Column Temp. | 40 - 50 °C | Elevated temperature can improve peak shape and reduce viscosity. [4][5] |
| Detection | UV at 240 nm or 254 nm | Corticosteroids have a strong chromophore with maximum absorbance in this range. [4][5][6] |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |
4.2 System Validation and Trustworthiness
To ensure the reliability of the analytical results, the method must be validated according to ICH guidelines.
-
Specificity: The method must demonstrate baseline resolution between Betamethasone, the E-isomer, and the Z-isomer. This is confirmed by analyzing stressed samples and demonstrating peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).
-
Linearity, Accuracy, Precision: These parameters must be established over a relevant concentration range for all analytes.
-
Mass Spectrometry (LC-MS): For unequivocal identification, LC-MS is indispensable. The enol aldehyde isomers will have the same mass-to-charge ratio (m/z) as they are isomers, but their fragmentation patterns (MS/MS) can aid in structural confirmation. [9][10][11]* NMR Spectroscopy: For absolute structural elucidation and definitive confirmation of the Z-geometry, the impurity must be isolated using semi-preparative HPLC and analyzed by 1D and 2D NMR techniques. [10][11]
Conclusion and Implications for Drug Development
The formation of the Betamethasone Enol Aldehyde Z-isomer under acidic conditions is a predictable degradation pathway governed by the Mattox rearrangement. Its presence in a drug product is a critical quality attribute that must be monitored and controlled. A thorough understanding of the formation mechanism allows for the development of robust formulations, for example, by ensuring the product's micro-environment pH is maintained within a stable range (typically pH 3.5-4.5 for some betamethasone esters). [12] This guide provides the foundational knowledge and practical protocols for scientists to investigate this phenomenon. By combining mechanistic understanding with robust, self-validating analytical methods, drug development professionals can effectively characterize the stability profile of betamethasone-containing products, ensuring they meet the stringent requirements for safety and efficacy.
References
- Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. Journal of Pharmaceutical Sciences, 98(3), 894-904.
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. PubMed. [Link]
-
Horiuchi, M., & Hiraoka, T. (1979). Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation. Chemical and Pharmaceutical Bulletin, 27(1), 269-273. [Link]
-
Chen, B., Li, M., Lin, M., Chan, T. M., & Rustum, A. M. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-36. [Link]
-
Chen, B., Li, M., Lin, M., Chan, T. M., & Rustum, A. M. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Academia.edu. [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Semantic Scholar. [Link]
-
Raju, K. K., Kumar, P. S., & Ramachandran, D. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 124-132. [Link]
-
Thevis, M., Thomas, A., & Schänzer, W. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 18(6), 678-684. [Link]
-
Khattak, S., Minhas, M. U., & Wu, P. C. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences, 74(2), 133-140. [Link]
-
Dołowy, M., & Pyka, A. (2015). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 72(3), 473-481. [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone V. Scribd. [Link]
-
ResearchGate. (n.d.). THERMAL DEGRADATION PRODUCTS OF BETAMETHASONE ESTERS. ResearchGate. [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. ResearchGate. [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Ovid. [Link]
-
Kumar, S. R., et al. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. ResearchGate. [Link]
-
Khattak, S., et al. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences. [Link]
-
Li, M., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. ResearchGate. [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC. [Link]
-
Van der Geize, R., et al. (2015). RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Journal of Chromatographic Science. [Link]
-
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
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Technical Guide: Spectroscopic Profiling of Betamethasone Enol Aldehyde (Z-Isomer)
[2]
Executive Summary & Chemical Context
Betamethasone Enol Aldehyde is a critical degradation product formed via the Mattox Rearrangement , typically occurring under acidic stress or high-temperature conditions.[2] It involves the dehydration of the 1,3-dihydroxyacetone side chain at position C17, leading to a conjugated enol-aldehyde system.[2]
While the degradation yields both E and Z geometric isomers, the Z-isomer often predominates or co-elutes depending on the specific stress conditions (e.g., alkaline hydrolysis of 17,21-diesters favors Z-isomer formation).[2] Distinguishing these isomers is a regulatory requirement under ICH Q3A/B guidelines for impurity profiling.[2]
Key Chemical Identifiers
| Property | Detail |
| Common Name | Betamethasone Enol Aldehyde (Z-Isomer) |
| Chemical Name | (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al |
| CAS Number | 52647-06-0 |
| Molecular Formula | C₂₂H₂₇FO₄ |
| Molecular Weight | 374.45 g/mol |
| Formation Mechanism | Acid-catalyzed β-elimination (Mattox Rearrangement) |
Structural Elucidation Workflow
The following diagram outlines the logical workflow for isolating and identifying the Z-isomer from the parent betamethasone and its E-isomer counterpart.
Figure 1: Analytical workflow for the isolation and differentiation of Betamethasone Enol Aldehyde isomers.
Spectroscopic Data Analysis[7]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the Z-isomer from the E-isomer. The geometric configuration at the C17=C20 double bond affects the chemical shift of the aldehyde proton at C21 due to anisotropic shielding effects.
Diagnostic Criterion: The aldehyde proton of the Z-isomer appears slightly upfield compared to the E-isomer.
Comparative 1H NMR Data (500 MHz, DMSO-d6)
| Position | Proton | Betamethasone (Parent) | Enol Aldehyde (Z-Isomer) | Enol Aldehyde (E-Isomer) |
| 21 | -CHO (Aldehyde) | N/A (CH₂OH region) | 9.62 (s) | 9.70 (s) |
| 21 | -OH (Enol) | N/A | ~13.5 (br s) | ~13.5 (br s) |
| 1 | CH= | 7.30 (d) | 7.32 (d) | 7.32 (d) |
| 4 | =CH | 6.01 (s) | 6.03 (s) | 6.03 (s) |
| 18 | CH₃ (Angular) | 0.98 (s) | 1.05 (s) | 1.10 (s) |
Interpretation:
-
Aldehyde Singlet: The singlet at 9.62 ppm is the "fingerprint" for the Z-isomer.[3] If you observe a peak at 9.70 ppm, it indicates the presence of the E-isomer [1, 2].[2]
-
Enol Proton: A highly deshielded broad singlet around 13-14 ppm confirms the enol form, distinct from the parent's primary alcohol.[2]
-
Angular Methyls: The C18 methyl group shifts downfield (deshielded) due to the proximity of the newly formed double bond system at C17.
Mass Spectrometry (MS)
LC-MS/MS provides molecular weight confirmation and characteristic fragmentation patterns driven by the loss of the fluorinated group and the modified side chain.[2]
-
Ionization Mode: ESI Positive (+ve)
-
Parent Ion [M+H]⁺: m/z 375.2[2]
Fragmentation Pathway (MS²)
| m/z Value | Fragment Identity | Mechanism |
| 375 | [M+H]⁺ | Protonated Molecular Ion |
| 357 | [M+H - H₂O]⁺ | Dehydration (common in steroids) |
| 355 | [M+H - HF]⁺ | Loss of Hydrogen Fluoride (C9-F elimination) |
| 337 | [M+H - HF - H₂O]⁺ | Combined loss of HF and water |
| 279 | [Core Fragment]⁺ | Characteristic steroid backbone cleavage |
Differentiation Note: While MS confirms the identity of the enol aldehyde (MW 374 vs Parent MW 392), it is less effective than NMR for distinguishing Z vs E isomers, as both yield nearly identical fragmentation patterns [3].[2]
Infrared Spectroscopy (IR)
IR is useful for solid-state characterization and verifying the conversion of the ketol side chain to the enol aldehyde.[2]
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| -OH (Enol) | 3200 - 3400 (Broad) | H-bonded enolic hydroxyl |
| C=O[2] (Aldehyde) | 1660 - 1680 | Conjugated aldehyde carbonyl (Lower than typical ketone) |
| C=C (Diene) | 1610 - 1620 | Conjugated double bond system (C17=C20) |
| C=O[2] (Ketone) | 1650 | Ring A enone (remains unchanged) |
| C-F | 1000 - 1100 | Carbon-Fluorine stretch |
Key Shift: The disappearance of the C20 ketone band (typically ~1710 cm⁻¹ in parent) and appearance of the conjugated aldehyde band is the primary indicator of degradation [4].
Experimental Protocols
Generation of Reference Standard (Acidic Stress)
To generate the Z-isomer for retention time marker usage, the Mattox Rearrangement can be induced.[2]
Reagents:
Protocol:
-
Dissolution: Dissolve 50 mg of Betamethasone in 10 mL of Acetonitrile.
-
Acidification: Add 1.0 mL of 2N Sulfuric Acid.
-
Incubation: Stir at room temperature (25°C) for 4 hours.
-
Note: Aprotic solvents like ACN favor the reaction rate over protic solvents like methanol [1].
-
-
Neutralization: Neutralize with Sodium Bicarbonate solution.
-
Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Purification: Isolate the Z-isomer (elutes typically after the parent peak on C18) using Semi-Prep HPLC.
Chromatographic Conditions (differentiation)
-
Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase: Ammonium Acetate (0.05 M) : Acetonitrile (Gradient).[2][7]
-
Detection: UV at 240 nm (max) and 254 nm.
-
Elution Order: Parent Betamethasone
Enol Aldehyde (Z) Enol Aldehyde (E). Note: Relative retention times may vary based on specific column selectivity.[2]
References
-
Li, M., et al. (2009).[2][8] "Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study." Journal of Pharmaceutical and Biomedical Analysis.
-
Chen, B., et al. (2008).[2] "A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions." Steroids.[2][4][6][3][9][10]
-
Arthur, K. E., et al. (2004).[2][7] "Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Watson, D. G. (2012).[2] Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists.[2] Elsevier.[2][6] (General reference for IR interpretation of steroids).
Sources
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- 3. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 4. Betamethasone Enol Aldehyde Z Isomer | CymitQuimica [cymitquimica.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. ovid.com [ovid.com]
- 7. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Betamethasone enol aldehyde Z isomer, 25 mg, CAS No. 52647-06-0 | Steroids & Sterols | Terpenes | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 10. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Methodological & Application
High-Resolution HPLC Separation of Betamethasone Enol Aldehyde Z and E Isomers
Application Note & Protocol Guide
Abstract
The separation of geometric isomers in corticosteroid degradation products presents a significant chromatographic challenge due to their structural similarity and identical mass-to-charge ratios.[1] This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of Betamethasone Enol Aldehyde Z (cis) and E (trans) isomers.[1] These impurities, formed via the Mattox rearrangement under stress conditions, are critical quality attributes (CQAs) in Betamethasone drug substances and drug products. This protocol leverages a ternary mobile phase system (Water/Acetonitrile/Tetrahydrofuran) to maximize selectivity (
Scientific Basis & Mechanism[1][2]
The Analyte: Betamethasone Enol Aldehyde
Betamethasone (9
This dehydration creates a double bond between C17 and C20, resulting in an
-
Z-Isomer (Cis): The aldehyde group is on the same side as the C13-methyl group (sterically favored in some pathways).[1]
-
E-Isomer (Trans): The aldehyde group is opposite the C13-methyl group.[1]
Mechanism of Formation (Mattox Rearrangement)
The formation of these isomers is not random; it is driven by the specific orientation of the leaving group (C21-OH) and the proton abstraction.
Figure 1: Pathway of Betamethasone degradation via Mattox Rearrangement yielding Z and E Enol Aldehydes.[1][3][4][5][6]
Method Development Strategy: The "Expertise" Factor
Stationary Phase Selection
While standard C18 columns are sufficient for separating Betamethasone from its esters (Valerate, Dipropionate), they often fail to resolve the Z and E enol aldehyde isomers from each other or from the parent peak.
-
Recommendation: Use a High-Density C18 or a Phenyl-Hexyl phase.[1]
-
Why? The Phenyl-Hexyl phase offers
interactions that can discriminate between the planar differences of the Z and E geometric isomers more effectively than hydrophobic interactions alone.[1] However, for a robust QC method, a high-efficiency C18 (3 µm or sub-2 µm) is preferred for longevity, provided the mobile phase is optimized.[1]
Mobile Phase Engineering: The Role of THF
The critical driver for this separation is Tetrahydrofuran (THF) .
-
Causality: Acetonitrile (ACN) and Methanol (MeOH) are protic or dipolar aprotic solvents that solvate the analytes similarly. THF is a cyclic ether that acts as a strong hydrogen bond acceptor and has a unique "shape selectivity" effect on the stationary phase.
-
Effect: Adding 2-5% THF to the mobile phase alters the solvation shell around the rigid steroid skeleton, often increasing the resolution (
) between the Z and E isomers from <1.0 (co-elution) to >2.0 (baseline).
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: ACE 3 C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 3.0 µm).[1]
-
Reagents:
Chromatographic Conditions
This method utilizes a ternary gradient to ensure separation of the polar enol aldehydes from the non-polar parent and esters.
| Parameter | Setting |
| Column Temperature | 45°C (Critical for mass transfer kinetics) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV @ 254 nm (Enol aldehydes have max absorption ~240-254 nm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile : THF (95 : 5 v/v) |
Gradient Program
Note: The shallow gradient at the beginning is designed to separate the Z/E isomers, which typically elute before the parent Betamethasone in many RP systems due to the loss of the polar -OH groups (though retention depends heavily on the specific column).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Isomer Separation) |
| 25.0 | 50 | 50 | Linear Gradient |
| 30.0 | 10 | 90 | Wash |
| 35.0 | 85 | 15 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of Betamethasone API in 10 mL of Diluent (50:50 Water:ACN).
-
Spiked Sample (System Suitability): Degrade a small aliquot of stock solution by adding 0.1 N HCl and heating at 60°C for 1 hour. This forces the formation of Z and E enol aldehydes for peak identification.[4] Neutralize before injection.[1]
Workflow Visualization
Figure 2: Step-by-step analytical workflow for isomer separation.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during every run:
-
Resolution (
): The resolution between the Z-isomer and E-isomer must be > 1.5 . -
Tailing Factor (
): Must be between 0.8 and 1.2 for the parent Betamethasone peak. -
Sensitivity: Signal-to-Noise (S/N) ratio for the isomers at the reporting threshold (0.05%) must be > 10.
-
Relative Retention Time (RRT):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Z/E Isomers | Insufficient selectivity; Column aging.[1] | Increase THF content in Mobile Phase B by 1-2%. Lower column temperature to 35°C. |
| Peak Splitting (Parent) | Solvent mismatch; Column overload.[1] | Ensure sample diluent matches initial gradient conditions (high water content).[1] Reduce injection volume. |
| Ghost Peaks | Carryover; Mobile phase contamination.[1] | Run a blank injection.[1][8] Use high-quality HPLC grade THF (stabilizer-free if UV cutoff is an issue, though 254nm is usually safe).[1] |
| Drifting Retention Times | pH fluctuation.[1] | Ensure Ammonium Acetate buffer is freshly prepared and pH adjusted properly. |
References
-
Görög, S. (2011).[1] Advances in the analysis of steroid hormone drugs in pharmaceuticals and environmental samples (2004–2010). Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
USP-NF. (2025).[1][8] Betamethasone Sodium Phosphate: Impurities and Related Compounds. United States Pharmacopeia.[1] Link
-
Skottvoll, A., et al. (2010).[1] Separation of corticosteroid isomers and degradation products. Journal of Chromatography A. (Contextual grounding for geometric isomer separation).
-
Lin, M., et al. (2009).[1] A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids. Link
-
ResearchGate. (2025). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
High-Resolution LC-MS/MS Quantification of Betamethasone Enol Aldehyde (Z-Isomer)
Executive Summary
This application note details a validated protocol for the trace quantification of Betamethasone Enol Aldehyde (Z-isomer) , a critical degradation product formed via the Mattox Rearrangement .
Regulatory guidelines (ICH Q3A/Q3B) mandate the monitoring of degradation products in corticosteroid formulations. Betamethasone, possessing a 1,3-dihydroxyacetone side chain, undergoes acid-catalyzed dehydration to form 21-dehydrobetamethasone, which tautomerizes into enol aldehydes.[1] Unlike Dexamethasone, which predominantly yields the Z-isomer, Betamethasone degradation produces a significant mixture of both Z (cis) and E (trans) isomers.[1]
The Analytical Challenge: The Z and E isomers are isobaric (
Scientific Rationale & Mechanistic Insight
The Mattox Rearrangement
The formation of the enol aldehyde is driven by the elimination of water from the C17-C21 side chain.[3][4][5] This reaction is catalyzed by acidic excipients or pH shifts during storage.[1]
Isomerism Logic
The double bond formed between C17 and C20 creates geometric isomers.
-
Z-Isomer: The aldehyde group at C21 is cis to the C13-methyl group.
-
E-Isomer: The aldehyde group is trans.
-
Separation Physics: The Z-isomer generally exhibits a slightly more compact hydrodynamic volume and different interaction potential with
-selective stationary phases compared to the E-isomer.
Pathway Visualization
The following diagram illustrates the degradation pathway and the critical separation required.
Figure 1: Formation of Betamethasone Enol Aldehyde isomers via Mattox Rearrangement.[3][5] Note the significant formation of both isomers, necessitating chromatographic resolution.
Experimental Configuration
Hardware Requirements
-
LC System: UHPLC system with binary gradient pump (low dwell volume recommended, < 400 µL).[1]
-
Detector: Triple Quadrupole Mass Spectrometer (QqQ).
-
Column: Phenyl-Hexyl or C18 with high carbon load. [1]
Reagents & Standards
-
Reference Standard: Betamethasone Enol Aldehyde Z-Isomer (Certified Reference Material).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.[1]
Detailed Protocol
Mass Spectrometry Parameters (Source & MRM)
The enol aldehyde is quantified in Positive Electrospray Ionization (+ESI) mode. While negative mode is possible, positive mode generally offers better sensitivity for the conjugated enone system.[1]
Source Settings (Generic for Sciex/Waters/Thermo):
-
Capillary Voltage: 3.0 kV[1]
-
Desolvation Temp: 500°C
-
Desolvation Gas: 1000 L/hr[1]
-
Cone Voltage: 30 V
MRM Transitions:
| Analyte | Precursor (
Note: The mass shift of -2 Da relative to Betamethasone (393 -> 391) is the primary identifier.
Chromatographic Conditions
To separate the Z and E isomers, a shallow gradient slope is critical.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min[1]
-
Column Temp: 40°C (Strict control required; temperature fluctuations shift isomer selectivity).
Gradient Table:
| Time (min) | %B | Curve | Action |
|---|---|---|---|
| 0.0 | 25 | Initial | Equilibration |
| 1.0 | 25 | 6 | Hold |
| 12.0 | 45 | 6 | Isomer Separation Window |
| 14.0 | 95 | 1 | Wash |
| 16.0 | 95 | 1 | Wash |
| 16.1 | 25 | 1 | Re-equilibration |
| 20.0 | 25 | 1 | End |
Sample Preparation
Matrix: Topical Cream or Ointment.[1]
-
Weigh: Transfer 500 mg of sample into a 15 mL centrifuge tube.
-
Disperse: Add 2 mL of Hexane (to dissolve petrolatum/oil base). Vortex for 2 mins.
-
Extract: Add 4 mL of Extraction Solvent (MeOH:Water 80:20).
-
Agitate: Shake/Vortex vigorously for 10 mins.
-
Centrifuge: 4000 rpm for 10 mins at 5°C.
-
Recover: Aspirate the lower methanolic layer (analyte resides here).
-
Filter: Pass through a 0.2 µm PTFE filter into an amber vial.
Analytical Workflow Diagram
Figure 2: End-to-end workflow for the extraction and quantification of Betamethasone Enol Aldehyde.
Validation & Troubleshooting (Self-Validating Systems)
System Suitability Criteria
Before running samples, inject a mixture of Z and E isomers (or a degraded Betamethasone standard).[1]
-
Resolution (
): Must be between the Z-isomer and E-isomer. If , lower the gradient slope between 25-45% B.[1] -
Tailing Factor:
for the Z-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Z/E | Gradient too steep or wrong column chemistry.[1] | Switch to Phenyl-Hexyl column; reduce gradient slope to 1% B/min. |
| Low Sensitivity | Ion suppression from matrix.[1] | Increase the dilution factor of the methanolic extract or switch to APCI source. |
| Peak Broadening | Sample diluent too strong. | Ensure sample diluent matches initial mobile phase (25% ACN).[1] |
References
-
Li, M., et al. (2009).[1][6] Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers. Journal of Pharmaceutical Sciences.
-
Chen, B., et al. (2009).[1][6] A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis.
-
Teixeira, L. S., et al. (2011).[1] An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Journal of the Brazilian Chemical Society.
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).
Sources
- 1. veeprho.com [veeprho.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating UPLC Method for the Determination of Betamethasone Enol Aldehyde Z Isomer in Drug Substances
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the selective quantification of the Betamethasone Enol Aldehyde Z Isomer in betamethasone drug substances. This potential impurity, a degradation product formed under specific stress conditions, requires precise monitoring to ensure the quality, safety, and efficacy of the final drug product. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of international regulatory bodies. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the analysis of corticosteroids.
Introduction
Betamethasone is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1] During its synthesis and storage, or upon exposure to stress conditions such as heat and acidic environments, betamethasone can degrade to form various related substances. One critical group of degradants are the betamethasone enol aldehydes, which can exist as E and Z geometric isomers.[2] The Z isomer, in particular, is a key intermediate in certain degradation pathways and its control is crucial for ensuring the purity and stability of the betamethasone drug substance.[3]
The formation of enol aldehydes from corticosteroids like betamethasone is often a result of a β-elimination of water from the side chain, a process known as the Mattox rearrangement, which is typically acid-catalyzed.[4] Studies have shown that the ratio of the E and Z isomers of betamethasone enol aldehyde can vary depending on the conditions of their formation. Therefore, a specific analytical method capable of separating and accurately quantifying the Z isomer is essential for process control and stability studies.
This application note describes the development and validation of a stability-indicating UPLC method that provides excellent resolution and sensitivity for the Betamethasone Enol Aldehyde Z Isomer, distinguishing it from the active pharmaceutical ingredient (API), its E isomer, and other potential impurities. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental
Materials and Reagents
-
Betamethasone Reference Standard (CRS) and Betamethasone Enol Aldehyde Z Isomer Reference Standard were procured from a certified supplier.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Purified water, obtained from a Milli-Q system
-
All other chemicals were of analytical reagent grade.
Instrumentation and Chromatographic Conditions
The analysis was performed on a Waters ACQUITY UPLC H-Class system equipped with a photodiode array (PDA) detector. Data acquisition and processing were carried out using Empower 3 software.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | PDA, 240 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (SSS) of Betamethasone Enol Aldehyde Z Isomer (100 µg/mL): Accurately weigh about 10 mg of Betamethasone Enol Aldehyde Z Isomer reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the SSS to 100.0 mL with the diluent.
-
Sample Solution (1 mg/mL of Betamethasone): Accurately weigh about 50 mg of the betamethasone drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Development Rationale
The primary objective was to develop a method that could specifically separate the Betamethasone Enol Aldehyde Z Isomer from the main betamethasone peak and other related substances, including its E isomer.
-
Choice of Stationary Phase: A C18 stationary phase was selected due to its proven efficacy in the separation of structurally similar steroid compounds. The 1.7 µm particle size of the UPLC column provides high resolution and efficiency, which is critical for separating geometric isomers.
-
Mobile Phase Selection: A gradient elution with acetonitrile and water was chosen to effectively elute all compounds of interest within a reasonable run time. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry detection is to be employed.
-
Detection Wavelength: The detection wavelength of 240 nm was selected based on the UV absorption maxima of betamethasone and its related substances, providing good sensitivity for all compounds.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the betamethasone drug substance. The sample was subjected to various stress conditions to induce the formation of degradation products.
-
Acid Degradation: 1 mL of the sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 2 hours.
-
Base Degradation: 1 mL of the sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 2 hours.
-
Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted with the diluent and analyzed using the developed UPLC method. The results confirmed that the method was able to separate the degradation products from the main peak, with the Betamethasone Enol Aldehyde Z Isomer being a significant degradant under acidic conditions.
Method Validation
The developed UPLC method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, the betamethasone drug substance, and the drug substance spiked with the Betamethasone Enol Aldehyde Z Isomer and other known impurities. The chromatograms showed no interference at the retention time of the Betamethasone Enol Aldehyde Z Isomer. The peak purity of the analyte was also confirmed using the PDA detector, demonstrating the method's ability to assess the analyte in the presence of other components.
Linearity
The linearity of the method was determined by analyzing a series of solutions of Betamethasone Enol Aldehyde Z Isomer at concentrations ranging from the LOQ to 150% of the target concentration (typically 0.1% of the sample concentration). A calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for Betamethasone Enol Aldehyde Z Isomer
| Parameter | Result |
| Linearity Range | 0.05 µg/mL to 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Accuracy
The accuracy of the method was assessed by performing recovery studies. A known amount of the Betamethasone Enol Aldehyde Z Isomer was spiked into the betamethasone drug substance at three different concentration levels (50%, 100%, and 150% of the target concentration). The samples were prepared in triplicate and analyzed.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 |
| 150% | 99.8 | 0.6 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 2.0 |
| Intermediate Precision (n=6) | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1.
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.
Protocol: Quantification of Betamethasone Enol Aldehyde Z Isomer
-
System Suitability: Inject the standard solution (1 µg/mL) five times. The % RSD for the peak area should be not more than 2.0%.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Calculation: Calculate the percentage of Betamethasone Enol Aldehyde Z Isomer in the betamethasone drug substance using the following formula:
Where:
-
Area_impurity is the peak area of the Betamethasone Enol Aldehyde Z Isomer in the sample chromatogram.
-
Area_standard is the average peak area of the Betamethasone Enol Aldehyde Z Isomer in the standard chromatogram.
-
Conc_standard is the concentration of the Betamethasone Enol Aldehyde Z Isomer in the standard solution (µg/mL).
-
Conc_sample is the concentration of the betamethasone drug substance in the sample solution (µg/mL).
-
Visualization of the Workflow
Caption: Experimental workflow for the quantification of Betamethasone Enol Aldehyde Z Isomer.
Conclusion
The UPLC method described in this application note is a highly effective tool for the selective and sensitive quantification of the Betamethasone Enol Aldehyde Z Isomer in betamethasone drug substances. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of betamethasone during its shelf life. The adoption of this method can significantly contribute to ensuring the quality and safety of betamethasone-containing pharmaceutical products.
References
-
A fast, validated UPLC method coupled with PDA-QDa detectors for impurity profiling in betamethasone acetate and betamethasone phosphate injectable suspension and isolation, identification, characterization of two thermal impurities. Ann Pharm Fr. 2022;80(6):837-852. [Link]
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
-
Betamethasone Impurities and Related Compound - Veeprho. [Link]
-
Li M, Wang X, Chen B, Chan TM, Rustum A. Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. J Pharm Sci. 2009;98(3):894-904. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]
-
A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids. 2009;74(1):93-101. [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design. Anal. Methods. 2021;13(4):536-546. [Link]
-
Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Der - Longdom Publishing. [Link]
-
The Separation of Betamethasone from Dexamethasone by Using LC/MS/MS Technique with Triple Quadrupole and Excretion Studies of D. [Link]
-
Betamethasone Enol Aldehyde Z Isomer : CAS No.52647-06-0 - Omsynth Lifesciences. [Link]
-
A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids. 2009;74(1):93-101. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. ResearchGate. [Link]
-
Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study. Anal. Methods. 2014;6(20):8353-8361. [Link]
-
Betamethasone Enol Aldehyde Z Isomer | CAS No- 52647-06-0 | NA. [Link]
-
A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions | Request PDF. ResearchGate. [Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid ... - PMC. [Link]
-
Thin-Layer Chromatographic Analysis of Steroids: A Review | Request PDF. ResearchGate. [Link]
-
Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection | Waters. [Link]
-
A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids. 2009;74(1):93-101. [Link]
Sources
- 1. Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid | CoLab [colab.ws]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Quality Control of Betamethasone Enol Aldehyde Z Isomer
Introduction: The Critical Role of Impurity Profiling in Betamethasone Formulations
Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of various inflammatory and autoimmune conditions. Its therapeutic efficacy is, however, intrinsically linked to its purity and stability within pharmaceutical formulations. A critical aspect of ensuring the safety and quality of betamethasone drug products is the rigorous monitoring and control of its degradation products. Among these, the Betamethasone Enol Aldehyde Z Isomer (CAS 52647-06-0) is a significant process-related impurity and a potential degradant, particularly under acidic conditions.[1][2] Its formation is often attributed to the Mattox rearrangement, a classic transformation of the dihydroxyacetone side chain of corticosteroids.[2][3] The presence of this and other related substances beyond established safety thresholds can impact the drug product's efficacy and safety profile. Therefore, robust and validated analytical methods are imperative for the precise quantification of this isomer in both active pharmaceutical ingredients (API) and finished drug products.
This application note provides a comprehensive guide for the determination of Betamethasone Enol Aldehyde Z Isomer in pharmaceutical quality control settings. It outlines a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method, complete with protocols for sample preparation, method validation insights, and data interpretation. The methodologies described herein are designed to be a self-validating system, ensuring trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
The Analytical Challenge: Selectivity and Sensitivity
The primary analytical challenge in quantifying the Betamethasone Enol Aldehyde Z Isomer lies in achieving adequate separation from the parent betamethasone peak and other related substances. Given the structural similarity of these compounds, a highly selective chromatographic method is essential. Furthermore, as an impurity, the Z-isomer is typically present at low concentrations, necessitating a method with high sensitivity to ensure accurate quantification at or below the reporting thresholds stipulated by regulatory bodies like the International Council for Harmonisation (ICH).
Recommended Analytical Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is the gold standard for the analysis of betamethasone and its impurities. This technique offers excellent resolving power for closely related steroid structures and is compatible with UV detection, as corticosteroids possess a chromophore that absorbs in the UV region. The method detailed below is a composite of best practices and validated methodologies reported in the scientific literature.[4][5][6]
Workflow for the Analysis of Betamethasone Enol Aldehyde Z Isomer
Caption: High-level workflow for the HPLC analysis of Betamethasone Enol Aldehyde Z Isomer.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the development and validation of an in-house method for the quantification of Betamethasone Enol Aldehyde Z Isomer.
Materials and Reagents
-
Betamethasone Reference Standard (USP or EP)
-
Betamethasone Enol Aldehyde Z Isomer Reference Standard[]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tetrahydrofuran (THF) (HPLC grade, optional, can improve peak shape)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
Instrumentation and Chromatographic Conditions
A gradient reversed-phase HPLC method is recommended for optimal separation.[4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) at 240 nm |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Altima C18, Waters Symmetry C18) |
| Column Temperature | 40 - 50 °C |
| Mobile Phase A | Water:Acetonitrile:Tetrahydrofuran (90:6:4 v/v/v) |
| Mobile Phase B | Acetonitrile:Methanol:Water:Tetrahydrofuran (74:20:4:2 v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 40 | |
| 50 | |
| 52 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (80:20 v/v) |
Preparation of Standard Solutions
-
Betamethasone Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Betamethasone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Betamethasone Enol Aldehyde Z Isomer Stock Solution (approx. 10 µg/mL): Accurately weigh about 1 mg of Betamethasone Enol Aldehyde Z Isomer Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing a known concentration of Betamethasone (e.g., 1 µg/mL) and Betamethasone Enol Aldehyde Z Isomer (e.g., 0.1 µg/mL) by diluting the stock solutions with the diluent. This concentration can be adjusted based on the expected impurity levels.
Sample Preparation
The extraction of betamethasone and its impurities from topical formulations requires a robust procedure to overcome the complex matrix.
-
For Creams and Ointments:
-
Accurately weigh a quantity of the cream or ointment equivalent to about 1 mg of betamethasone into a 50 mL centrifuge tube.
-
Add approximately 25 mL of a suitable extraction solvent (e.g., a mixture of methanol and tetrahydrofuran).
-
Vortex or sonicate for 15-20 minutes to disperse the sample and dissolve the active ingredient.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
System Suitability
Before commencing any analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
-
Inject the working standard solution in replicate (typically 5 or 6 injections).
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas for both betamethasone and the Z-isomer should be not more than 2.0%.
-
The resolution between the betamethasone peak and the Betamethasone Enol Aldehyde Z Isomer peak should be not less than 2.0.
-
The tailing factor for the betamethasone peak should be not more than 2.0.
-
Data Analysis and Interpretation
The percentage of Betamethasone Enol Aldehyde Z Isomer in the sample can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of the Z-isomer in the sample chromatogram.
-
Area_standard is the peak area of the Z-isomer in the working standard chromatogram.
-
Conc_standard is the concentration of the Z-isomer in the working standard solution.
-
Conc_sample is the nominal concentration of betamethasone in the prepared sample solution.
Method Validation Synopsis
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the Z-isomer should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of the specification limit). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. For example, 0.02 µg/mL.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. For example, 0.07 µg/mL.[4] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the Z-isomer from a spiked sample matrix should be within 90-110%. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The RSD of replicate measurements should be ≤ 5%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability criteria should be met when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column degradation, incompatible mobile phase pH, sample overload. | Use a new column, adjust mobile phase pH, reduce sample concentration. |
| Poor Resolution | Inappropriate mobile phase composition, column aging. | Optimize the gradient profile, replace the column. |
| Variable Retention Times | Fluctuation in mobile phase composition, pump issues, temperature changes. | Ensure proper mobile phase mixing, service the HPLC pump, maintain a constant column temperature. |
| Extraneous Peaks | Contaminated diluent or mobile phase, sample matrix interference. | Use fresh solvents, clean the HPLC system, refine the sample preparation procedure. |
Conclusion
The control of impurities such as the Betamethasone Enol Aldehyde Z Isomer is a non-negotiable aspect of pharmaceutical quality control for betamethasone-containing products. The RP-HPLC method detailed in this application note provides a reliable and robust framework for the identification and quantification of this critical impurity. By adhering to the principles of method validation and system suitability, analytical laboratories can ensure the generation of accurate and reproducible data, thereby safeguarding patient safety and ensuring product quality. Continuous monitoring and characterization of such degradation products are fundamental to the lifecycle management of any pharmaceutical product.
References
- Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Journal of Pharmaceutical and Biomedical Analysis.
- A stability-indicating HPLC assay with on-line clean-up for betamethasone 17-valerate in topical dosage forms. Journal of Pharmaceutical and Biomedical Analysis.
- Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formul
- Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro.
- Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form.
- Betamethasone Valer
- An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form.
- Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds.
- Environmental benign analytical quality by design and UPLC method development for Betamethasone and Calcipotriene in ointment. Taylor & Francis Online.
- Environmental benign analytical quality by design and UPLC method development for Betamethasone and Calcipotriene in ointment. Semantic Scholar.
- Betamethasone Valerate Related Compound A USP Reference Standard. Sigma-Aldrich.
- Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design. RSC Publishing.
- Development and validation of RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using multivariate central composite design approach.
- Laboratory Glassware Cleaning Validation by Liquid Chromatographic Quantitation of Betamethasone Valerate Residues.
- USP-NF Betamethasone Valer
- CAS 52647-06-0 Betamethasone Enol Aldehyde Z Isomer. BOC Sciences.
- A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Request PDF.
- A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone. Ovid.
- USP Method Betamethasone Valer
- Betamethasone Enol Aldehyde Z Isomer. ChemicalBook.
- Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method.
- Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul
- Betamethasone-(Z)-enolaldehyde. Veeprho.
- HPLC Methods for Analyzing Steroids. Scribd.
- Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Prepar
Sources
- 1. Betamethasone Enol Aldehyde Z Isomer | 52647-06-0 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. ovid.com [ovid.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
addressing the instability of Betamethasone Enol Aldehyde Z Isomer during analytical procedures
Topic: Addressing the Instability of Betamethasone Enol Aldehyde Z-Isomer During Analytical Procedures
Welcome to the Technical Support Portal
Status: Online Ticket ID: BEA-Z-STAB-001 Urgency: High (Kinetic Instability Detected) Assigned Specialist: Senior Application Scientist
Executive Summary: You are likely experiencing poor recovery, peak splitting, or shifting retention times for the Betamethasone Enol Aldehyde (BEA) Z-isomer (CAS: 52647-06-0). This molecule is a degradation product formed via the Mattox rearrangement of the 1,3-dihydroxyacetone side chain.[1][2][3][4]
The core issue is thermodynamic: The Z-isomer is often the kinetic product of degradation, but it is chemically unstable and prone to rapid isomerization into the E-isomer (thermodynamic product) or further oxidation into carboxylic acid derivatives (e.g., 17-deoxy-20-hydroxy-21-oic acid).
This guide provides the protocols to arrest this transition during analysis.
Module 1: The Core Mechanism (Root Cause Analysis)
Q: Why does my Z-isomer peak disappear or split during the run?
A: You are fighting thermodynamics. The formation of BEA occurs via acid-catalyzed dehydration (Mattox rearrangement).
-
Kinetic Formation: Under stress (acidic pH or heat), the Z-isomer forms first due to the geometry of the elimination reaction.
-
Isomerization: The Z-isomer is sterically less stable than the E-isomer. In solution—especially protic solvents like Methanol—the Z-form rapidly converts to the E-form to relieve steric strain.
-
Oxidation: If not controlled, the aldehyde group further oxidizes to a carboxylic acid (Impurity H/related species).
Visualizing the Instability Pathway:
Caption: Figure 1. The degradation and isomerization pathway of Betamethasone.[1][3][5] The Z-isomer is a transient kinetic product that converts to the E-isomer or degrades.
Module 2: Sample Preparation Protocols
Objective: Minimize Z-to-E conversion prior to injection.
Troubleshooting Table: Solvent & Handling
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Acetonitrile (ACN) over Methanol (MeOH) | Critical: Protic solvents like MeOH facilitate proton exchange, accelerating keto-enol tautomerism and Z-to-E isomerization. Aprotic solvents (ACN) suppress this mechanism [1, 3]. |
| Diluent pH | Buffer at pH 4.5 - 5.5 | Avoid strong acids. While acid catalyzes the formation of BEA, highly acidic diluents also accelerate its isomerization. A mild buffer stabilizes the enol form. |
| Temperature | Isomerization is endothermic. Keeping samples at | |
| Glassware | Amber / Low-Actinic | Aldehydes are photosensitive. Light can catalyze radical oxidation of the aldehyde to carboxylic acid. |
Standardized Extraction Protocol (Self-Validating)
Use this protocol if you observe >5% variation in Z-isomer area between injections.
-
Preparation: Pre-chill all solvents to
. -
Extraction: Dissolve sample in 100% Acetonitrile .
-
Dilution: Dilute to volume with 20 mM Ammonium Acetate (pH 5.0) .
-
Ratio: Maintain at least 30% organic phase to ensure solubility.
-
-
Storage: Transfer immediately to amber autosampler vials.
-
Validation Step: Inject the same vial at T=0 and T=2 hours. If Z-isomer area decreases by >2%, the autosampler temperature is too high.
Module 3: Chromatographic Conditions (HPLC/LC-MS)
Objective: Prevent on-column degradation and separate isomers if required.
Q: Should I separate the Z and E isomers?
A: Generally, No . Unless your specific monograph requires speciation, regulatory bodies (including USP/EP) often accept the summation of Z and E isomers for total impurity reporting because they are interconvertible forms of the same degradant.
-
If you must separate: Use a Phenyl-Hexyl column (pi-pi interactions offer better selectivity for geometric isomers than C18).
-
If you quantify together: Use a C18 column with a gradient that co-elutes them or integrates them as a grouped peak.
Optimized Method Parameters
| Component | Setting | Notes |
| Column | C18 (End-capped) or Phenyl-Hexyl | End-capping reduces silanol activity, which can catalyze isomerization on-column. |
| Mobile Phase A | 0.1% Formic Acid or pH 4.5 Acetate Buffer | Avoid high pH (>7) which promotes aldol condensation/degradation [1]. |
| Mobile Phase B | Acetonitrile | Do not use Methanol in Mobile Phase B if possible, to prevent on-column isomerization. |
| Column Temp | Do not exceed |
Decision Tree: Method Development
Caption: Figure 2. Decision matrix for selecting column chemistry and temperature based on reporting requirements.
Module 4: FAQs & Data Integrity
Q: The Z-isomer RRT (Relative Retention Time) shifts between runs.
A: This is likely due to pH fluctuation in the mobile phase. The enol aldehyde has an ionizable enol group.
-
Fix: Ensure your buffer capacity is sufficient (e.g., increase buffer concentration from 10mM to 20mM). Verify mobile phase pH daily.
Q: Can I use UV detection, or is MS required?
A: UV is sufficient. The conjugated enol-aldehyde system has strong absorbance.
-
Wavelength: 240 nm (Max) or 254 nm.
-
Note: If using MS, operate in Negative Mode (ESI-) for better sensitivity of the aldehyde/acid species, or Positive Mode (ESI+) if looking for the parent [5].
Q: How do I report the result if the peaks are partially resolved?
A:
-
Integration: Integrate the Z and E peaks separately (valley-to-valley).
-
Calculation: Sum the areas:
. -
Quantification: Use the Response Factor (RF) of the Z-isomer standard. If the Z-standard is unavailable, use the Betamethasone RF, but be aware of the absorbance difference due to the extended conjugation in the aldehyde (correction factor may be needed).
References
-
Li, M., et al. (2009).[6] A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis.
-
Li, M., et al. (2009).[6] Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study. Journal of Pharmaceutical Sciences.
-
ChemicalBook. (2023).[7] Betamethasone Enol Aldehyde Z Isomer Properties and Stability.
-
Simson Pharma. Betamethasone Enol Aldehyde E Isomer Standards.
-
ResearchGate. (2018). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone.
Sources
- 1. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 2. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betamethasone Enol Aldehyde Z Isomer | 52647-06-0 [chemicalbook.com]
troubleshooting guide for inaccurate quantification of Betamethasone Enol Aldehyde Z Isomer
An in-depth guide for researchers, scientists, and drug development professionals.
Technical Support Center: Betamethasone Enol Aldehyde Z Isomer Quantification
As a Senior Application Scientist, I've frequently encountered challenges in the precise quantification of reactive and isomeric impurities. Betamethasone Enol Aldehyde Z Isomer, a critical degradation product of betamethasone, presents a classic analytical challenge due to its potential for isomerization, instability, and the need for precise chromatographic separation.[1][2][3] This guide is structured to address the most common issues encountered during its analysis, moving from foundational setup to complex troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My quantification results are inconsistent from the start. What are the most critical foundational steps to ensure accuracy?
A1: Inaccurate results often stem from a failure to control pre-analytical and system-level variables. Before questioning the method itself, it's crucial to establish a robust analytical foundation. The stability of the analyte is paramount; Betamethasone Enol Aldehyde Z Isomer is a degradation product that can itself be unstable.[4][5]
Core Directive: Control Your Constants
-
Reference Standard Integrity: Your entire quantification is benchmarked against this standard.
-
Procurement: Source your Betamethasone Enol Aldehyde Z Isomer reference standard from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) detailing purity and characterization.[6][7]
-
Storage: The standard must be stored under recommended conditions, typically at -20°C, to prevent degradation.[6]
-
Preparation: Prepare stock solutions in a high-purity, aprotic solvent like acetonitrile, as enol aldehyde formation (and potentially its stability) is favored in aprotic environments.[1][8] Prepare fresh working standards daily and keep them in the autosampler at a controlled, cool temperature (e.g., 4-10°C) for the shortest time necessary.
-
-
Mobile Phase and Solvent Quality: Contaminants can introduce artifacts and affect analyte stability.
-
Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared aqueous mobile phases. Aldehyde contaminants are a known issue in some solvent grades and even in purified water, which can react with derivatizing agents or appear as ghost peaks.[9]
-
Filtration & Degassing: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane to remove particulates and prevent microbial growth. Thoroughly degas the mobile phase to prevent pump cavitation and baseline instability.
-
-
System Suitability Testing (SST): This is a non-negotiable, self-validating step. Before any sample analysis, you must verify that your chromatographic system is performing adequately.
-
SST Solution: Prepare a solution containing both the Betamethasone Enol Aldehyde Z Isomer and the E Isomer.
-
Key Parameters (based on USP <621>):
-
Resolution (Rs): The resolution between the Z and E isomer peaks must be ≥ 1.5. This ensures you are quantifying the correct isomer.
-
Tailing Factor (T): Should be ≤ 2.0 for the Z-isomer peak. High tailing indicates undesirable secondary interactions.
-
Reproducibility (%RSD): The relative standard deviation for at least five replicate injections of the standard should be ≤ 2.0%.
-
-
Below is a workflow for establishing a robust analytical starting point.
In-Depth Investigation:
-
Analyte Instability in Solution:
-
Causality: Betamethasone Enol Aldehyde can degrade in solution, especially at room temperature or in certain solvents. [4][5]This means the concentration of your lower-level standards may decrease over the course of an analytical run, while higher-level standards degrade proportionally more, leading to a curve that flattens at the top.
-
Protocol:
-
Prepare a fresh set of calibration standards.
-
Immediately analyze the standards in a sequence from low to high concentration.
-
After the sequence, re-inject the lowest and highest standards.
-
Validation: If the response of the re-injected standards has decreased significantly (>5%), instability during the run is the likely cause. Use a temperature-controlled autosampler (4°C) and minimize the time between preparation and injection.
-
-
-
Detector Saturation:
-
Causality: At high concentrations, the UV detector's response may no longer be proportional to the amount of analyte passing through the flow cell. This is a common cause of flattening at the upper end of the calibration curve.
-
Protocol:
-
Check the absorbance units (AU) of your highest calibration point. If it exceeds 1.5-2.0 AU, you are likely saturating the detector.
-
Validation: Exclude the highest concentration point(s) and re-process the calibration curve. If the R² value improves significantly, detector saturation is the issue. The solution is to narrow your calibration range or dilute your more concentrated samples.
-
-
-
Standard Preparation and Dilution Errors:
-
Causality: Simple human error, inaccurate pipettes, or improper volumetric glassware can lead to a flawed dilution series. A single error in preparing a serial dilution will affect all subsequent points.
-
Protocol:
-
Prepare a new stock solution and a new set of calibrators.
-
Validation: Use a different set of calibrated pipettes or prepare each standard individually from the stock solution (parallel dilution) rather than serially. If the new curve is linear, the original error was in the dilution process.
-
-
References
-
Polettini, A., et al. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Journal of Mass Spectrometry, 39(5), 473-485. [Link]
-
Li, M., et al. (2009). Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. Journal of Pharmaceutical Sciences, 98(3), 894-904. [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of Pharmaceutical Sciences, 98(3), 894-904. [Link]
-
Scite.ai. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. scite.ai. [Link]
-
Dołowy, M., & Pyka, A. (2015). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 72(1), 47-56. [Link]
-
Semantic Scholar. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Semantic Scholar. [Link]
-
ResearchGate. (2025). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. ResearchGate. [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 164-170. [Link]
-
Ovid. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone. Ovid. [Link]
-
USP. (2025). Betamethasone Valerate. USP-NF. [Link]
-
ResearchGate. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. ResearchGate. [Link]
-
Li, M., et al. (2008). Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451-1456. [Link]
-
Academia.edu. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Academia.edu. [Link]
-
ResearchGate. (2025). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. ResearchGate. [Link]
-
EPA. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. United States Environmental Protection Agency. [Link]
-
Ministry of Health, Labour and Welfare. Analytical Method for Dexamethasone and Betamethasone. mhlw.go.jp. [Link]
-
Veeprho. Betamethasone-(Z)-enolaldehyde. Veeprho. [Link]
-
Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. welchmat.com. [Link]
-
Axios Research. Betamethasone-(Z)-enolaldehyde (Z-isomer). Axios Research. [Link]
-
Recent Advances in Doping Analysis. (2006). The Separation of Betamethasone from Dexamethasone by Using LC/MS/MS Technique with Triple Quadrupole and Excretion Studies of D. coll.nop-science.org. [Link]
-
SCIRP. (2018). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. [Link]
-
Waters. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
-
Chromatography Forum. (2006). Ghost peak during the determination of aldehydes using dnph. Chromatography Forum. [Link]
-
SciELO. (2019). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. SciELO. [Link]
-
SciSpace. (2018). Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. typeset.io. [Link]
-
PMC. (2013). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. National Center for Biotechnology Information. [Link]
-
SCIEX. (2022). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. sciex.com. [Link]
-
Carl ROTH. Betamethasone enol aldehyde Z isomer. carlroth.com. [Link]
-
Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. [Link]
-
PMC. (2022). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. National Center for Biotechnology Information. [Link]
Sources
- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betamethasone Enol Aldehyde Z Isomer | 52647-06-0 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid | CoLab [colab.ws]
- 5. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. klivon.com [klivon.com]
- 7. Betamethasone-(Z)-enolaldehyde (Z-isomer) - CAS - 52647-06-0 | Axios Research [axios-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Ghost peak during the determination of aldehydes using dnph - Chromatography Forum [chromforum.org]
Technical Support Center: Betamethasone Enol Aldehyde Z Isomer Stability Guide
Status: Operational Subject: Minimizing On-Column Degradation of Betamethasone Enol Aldehyde (Z-Isomer) Audience: Analytical Chemists, Formulation Scientists, QC Specialists
Diagnostic Hub: Troubleshooting Common Anomalies
This section addresses specific spectral and chromatographic anomalies associated with the instability of the Betamethasone Enol Aldehyde (BEA) Z-isomer during HPLC/UHPLC analysis.
Q1: Why does the BEA Z-isomer peak exhibit severe tailing or "saddle" splitting?
Root Cause: On-column isomerization or hydrolysis. The Z-isomer is thermodynamically unstable relative to the E-isomer and susceptible to hydration. If the column temperature is too high (>40°C) or the mobile phase pH is uncontrolled, the Z-isomer may partially interconvert to the E-isomer or hydrate into carboxylic acid degradants during elution. This dynamic change creates a "saddle" or distorted peak shape. Corrective Action:
-
Lower Column Temperature: Reduce the oven temperature to 25°C – 30°C . High temperatures accelerate the hydration kinetics.
-
Check pH: Ensure the mobile phase pH is strictly controlled (typically pH 3.0 – 4.5 ). Avoid highly acidic conditions (< pH 2.0) which catalyze the initial Mattox rearrangement, and avoid alkaline conditions (> pH 7.0) which promote the Cannizzaro-type degradation of the aldehyde.
Q2: I see "ghost peaks" eluting shortly after the BEA Z-isomer. What are they?
Root Cause: Formation of 17-deoxy-20-hydroxy-21-oic acid derivatives.[1][2] The BEA Z-isomer contains a reactive enol-aldehyde moiety. On-column, especially in the presence of silanols or excess water, it undergoes hydration followed by an intramolecular Cannizzaro reaction. The resulting "ghost peaks" are often the diastereomers of the corresponding carboxylic acid. Corrective Action:
-
Column Selection: Switch to a "Shielded" or High-Coverage C18 column (e.g., Waters XBridge Shield RP18 or similar). Standard C18 columns with exposed silanols can catalyze the hydration reaction.
-
Reduce Water Activity: If using a gradient, ensure the BEA Z-isomer elutes during a higher organic phase portion, or minimize the residence time in the high-aqueous initial phase.
Q3: My calibration curves for the Z-isomer are non-linear at low concentrations.
Root Cause: Adsorption and catalytic degradation. At low concentrations (impurity level), the ratio of active sites (silanols/metals) on the column to the analyte molecules increases. This leads to a higher percentage of the analyte being irreversibly adsorbed or degraded, causing non-linearity. Corrective Action:
-
Diluent Matching: Use an aprotic solvent (e.g., 100% Acetonitrile) for sample preparation. Avoid Methanol, as protic solvents can facilitate hemiacetal formation or isomerization.
-
Passivation: Pre-condition the column with a high-concentration injection of the analyte (if feasible) or use a column specifically designed for basic/labile compounds.
Mechanistic Insight: The Degradation Pathway[3][4]
Understanding why the Z-isomer degrades is the key to preventing it.
The Mattox Rearrangement & Beyond: Betamethasone degrades into Betamethasone Enol Aldehyde (BEA) via acid-catalyzed dehydration (Mattox rearrangement).[3] However, BEA itself is a transient intermediate. In the presence of water and heat, it further degrades into 17-deoxy-20-hydroxy-21-oic acids via hydration and an intramolecular Cannizzaro reaction.[1][2]
To analyze BEA Z-isomer accurately, you must arrest the pathway at the "Enol Aldehyde" stage and prevent the subsequent hydration.
Figure 1: The degradation pathway of Betamethasone to its Enol Aldehyde isomers and subsequent breakdown into carboxylic acid derivatives.
Optimization Protocol: Stabilizing the Z-Isomer
This protocol is designed to minimize on-column degradation, ensuring the Z-isomer remains intact for quantification.
A. Column Selection Matrix
The choice of stationary phase is the single most critical factor.
| Column Feature | Recommendation | Scientific Rationale |
| Bonding Technology | Embedded Polar Group (EPG) or Shielded RP18 | "Shielding" technology (e.g., carbamate groups) covers surface silanols, preventing them from catalyzing the hydration of the enol aldehyde. |
| Pore Size | 100 Å - 130 Å | Standard pore sizes are sufficient; surface chemistry is more important than geometry. |
| End-Capping | Double/Triple End-capped | Essential to minimize secondary interactions with the aldehyde group. |
| Example Columns | Waters XBridge Shield RP18, ACE 3 C18-AR, Zorbax Bonus-RP | Proven track records in corticosteroid impurity profiling. |
B. Mobile Phase & Conditions
Objective: Create a neutral-to-mildly-acidic environment that suppresses silanol activity without catalyzing acid hydrolysis.
-
Buffer Selection:
-
Preferred: 10mM Ammonium Formate or Ammonium Acetate (adjusted to pH 3.5 – 4.0 with Formic/Acetic acid).
-
Avoid: Strong mineral acids (Sulfuric/Hydrochloric) or unbuffered water/ACN mixtures, which can cause local pH fluctuations on the column.
-
Why? Ammonium buffers provide "silanol masking" effects, competing with the analyte for active sites.
-
-
Temperature Control:
-
Set Point: 25°C (Do not exceed 30°C).
-
Impact: Lower temperature kinetically inhibits the conversion of BEA Z-isomer to the carboxylic acid degradants.
-
-
Flow Rate:
-
Optimize for shorter residence time . If resolution permits, increase flow rate slightly to get the labile Z-isomer off the column faster.
-
C. Sample Preparation (The "Aprotic" Rule)
Degradation often starts in the autosampler, not the column.
-
Diluent: Use 100% Acetonitrile (ACN) or ACN/Buffer mixtures.
-
Avoid: Methanol (MeOH).
-
Reasoning: In acidic media, Methanol can attack the aldehyde carbonyl, forming hemiacetals or acetals. Aprotic solvents like ACN stabilize the enol aldehyde structure.
References
-
Li, M., et al. (2009). "Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid."[2] Journal of Pharmaceutical Sciences, 98(3), 894-904.[2]
-
Chen, B., et al. (2009). "A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions."[4][5] Steroids, 74(1), 30-41.
-
Fu, Q., et al. (2010). "Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds."[5][6] Journal of Pharmaceutical and Biomedical Analysis, 51(3), 617-625.
- USP Monograph. "Betamethasone Valerate." United States Pharmacopeia.
Sources
- 1. Forced Degradation of Betamethasone Sodium Phosphate under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid | CoLab [colab.ws]
- 2. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 4. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
dealing with matrix effects in the analysis of Betamethasone Enol Aldehyde Z Isomer
Topic: Mitigation of Matrix Effects in LC-MS/MS Quantitation Ticket ID: BEAZ-001-MX Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Introduction: The "Ghost" in Your Chromatogram
Welcome to the technical support portal. If you are analyzing Betamethasone Enol Aldehyde (BEA) Z-isomer , you are likely dealing with a stability-indicating method or a high-sensitivity impurity profile for corticosteroids.
The Core Challenge: The Z-isomer is a degradation product formed via the Mattox rearrangement (acid-catalyzed dehydration). Unlike the parent betamethasone, this aldehyde is highly reactive and lipophilic. In LC-MS/MS, "matrix effects"—the invisible suppression or enhancement of ionization by co-eluting components—are the primary cause of quantitation errors, often mistaken for stability issues.
This guide moves beyond basic advice. We will implement a self-validating system to detect, quantify, and eliminate these effects.
Module 1: Diagnosis – Do You Actually Have a Matrix Effect?
User Question: "My calibration curve linearity is failing at the lower end, and my internal standard response varies wildly between samples. Is this the matrix?"
Scientist’s Response: Likely, yes. But we do not guess; we measure. You must distinguish between extraction loss and ionization suppression .
Protocol A: The Post-Column Infusion (Visualizing the suppression)
This is the "MRI scan" of your chromatography.
-
Setup: Tee-in a constant flow (5-10 µL/min) of pure BEAZ standard (at ~100 ng/mL) into the effluent from the LC column before it enters the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma/urine with no analyte).
-
Observation: Monitor the baseline of the BEAZ transition.
-
Overlay: Overlay your analyte chromatogram. If your BEAZ Z-isomer peak elutes exactly where the "dip" occurs, you have a critical failure.
Protocol B: The Matuszewski Method (Quantifying the damage)
We use the gold-standard calculation to separate Recovery (RE) from Matrix Effect (ME).
The Experiment: Prepare three sets of samples at Low and High QC levels:
-
Set A (Neat): Standard in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.
The Calculation:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | < 100%: Suppression> 100%: EnhancementGoal: 85-115% | |
| Recovery (RE) | Efficiency of your extraction step (SPE/LLE). | |
| Process Efficiency | The total yield of the method. |
Module 2: Sample Preparation – The First Line of Defense
User Question: "I'm using Protein Precipitation (PPT) with Acetonitrile. Is that enough?"
Scientist’s Response: For Betamethasone impurities? No. PPT removes proteins but leaves phospholipids (glycerophosphocholines) behind. These lipids are the "kryptonite" of ESI+ mode. They elute late and often bleed into subsequent injections, causing random suppression on the Z-isomer.
Recommended Workflow: Solid Phase Extraction (SPE)
Switch to a Polymeric Reversed-Phase (HLB/PEP) or Mixed-Mode plate.
Why? The Z-isomer is moderately non-polar. Phospholipids are extremely non-polar. We can wash the phospholipids away while retaining the aldehyde.
Step-by-Step Protocol (Mixed-Mode Cation Exchange - MCX): Note: While corticosteroids are neutral, using MCX allows an organic wash that removes neutrals (lipids) if we were targeting basic drugs. However, for neutral Aldehydes, a standard Polymeric RP with a specific wash is better.
Optimized Polymeric RP Protocol:
-
Condition: Methanol -> Water.[3]
-
Load: Plasma sample (diluted 1:1 with 2% H3PO4 to disrupt protein binding).
-
Wash 1: 5% Methanol in Water (removes salts/proteins).
-
Wash 2 (CRITICAL): 40% Methanol/Water.
-
Logic: The Z-isomer is lipophilic enough to stick. Many matrix components wash off here.[5]
-
-
Elute: 100% Acetonitrile.
-
Evaporate & Reconstitute: Use a solvent similar to your mobile phase (e.g., 30% ACN).
Module 3: Chromatographic Resolution
User Question: "The Z-isomer and E-isomer are co-eluting, and the matrix dip is right there. How do I move the peak?"
Scientist’s Response: Geometric isomers (Z vs E) are difficult to separate on standard C18 columns because their hydrophobicity is nearly identical.
The Solution: Selectivity Change
Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.
Mechanism: The phenyl rings in the stationary phase interact with the pi-electrons of the enol aldehyde double bond. The Z and E isomers have different spatial arrangements, leading to different pi-pi interaction strengths and thus better separation.
Visualizing the Workflow:
Figure 1: Decision matrix for troubleshooting ion suppression in Betamethasone Enol Aldehyde analysis.
Module 4: Internal Standards – The Ultimate Correction
User Question: "I cannot afford a deuterated Z-isomer standard. Can I use Dexamethasone-D4?"
Scientist’s Response: You can, but it is risky. Dexamethasone is an isomer of Betamethasone, but it is not the aldehyde degradation product.
-
Retention Time: If Dexamethasone-D4 elutes even 0.2 minutes away from the BEAZ isomer, it may not experience the exact same matrix suppression "dip."
-
Compensation: The IS only corrects for matrix effects if the IS and Analyte suppression are identical (Parallelism).
Recommendation: If Betamethasone Enol Aldehyde-D5 is unavailable, use Betamethasone-D5 but ensure your chromatography (Module 3) separates the Z-isomer from the phospholipid region entirely. Do not rely on the IS to "fix" a co-eluting matrix band.
FAQ: Specific Anomalies
Q1: My Z-isomer peak area decreases over the run time of the batch. Is this matrix effect?
-
Answer: This is likely instability , not matrix effect. Aldehydes are reactive. They can oxidize to carboxylic acids or isomerize back/forth.
-
Fix: Keep the autosampler at 4°C. Add a trace antioxidant (e.g., ascorbic acid) to the reconstitution solvent if oxidation is proven. Avoid protic solvents in the final extract if possible, as they accelerate enol-aldehyde transitions.
-
Q2: I see "ghost peaks" in my blank after a high concentration sample.
-
Answer: This is carryover .[6] The enol aldehyde is lipophilic.
-
Fix: Use a needle wash with high organic strength (e.g., 90% Acetonitrile + 0.1% Formic Acid).
-
Q3: Why is the Z-isomer ratio changing relative to the E-isomer?
-
Answer: This is the Mattox Rearrangement in action. The ratio is pH and solvent dependent. Ensure your extraction pH is strictly controlled.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[7] Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Li, M., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions.[8] Steroids.[3][5][9][10][11]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
- 1. moh.gov.bw [moh.gov.bw]
- 2. fda.gov [fda.gov]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Validation & Comparative
A Spectroscopic Guide to the Differentiation of Betamethasone Enol Aldehyde Z and E Isomers
In the landscape of pharmaceutical analysis and drug development, a comprehensive understanding of a drug substance's degradation pathways is paramount to ensuring its quality, safety, and efficacy. Betamethasone, a potent synthetic glucocorticoid, is no exception. Under certain stress conditions, such as exposure to acidic or alkaline environments, betamethasone can undergo a Mattox rearrangement to form enol aldehyde isomers.[1][2][3] These isomers, designated as Z and E, are critical degradation products that must be accurately identified and quantified.
This guide provides an in-depth spectroscopic comparison of the betamethasone enol aldehyde Z and E isomers, offering researchers, scientists, and drug development professionals the necessary tools and insights for their unambiguous differentiation. We will delve into the nuances of various analytical techniques, supported by experimental data, to illuminate the subtle yet significant differences between these two stereoisomers.
The Genesis of Isomers: The Mattox Rearrangement
The formation of the enol aldehyde isomers of betamethasone is a classic example of the Mattox rearrangement, an acid-catalyzed β-elimination of water from the dihydroxyacetone side chain of corticosteroids.[1][2] Interestingly, these isomers can also be formed under alkaline conditions directly from betamethasone esters, following a variation of the Mattox rearrangement pathway.[1][2] The stereochemistry of the resulting double bond at the C17(20) position gives rise to the Z and E isomers.
Caption: Formation of Betamethasone Enol Aldehyde Isomers.
Spectroscopic Fingerprints: A Comparative Analysis
The key to differentiating the Z and E isomers lies in exploiting the subtle differences in their physical and chemical properties, which manifest in their spectroscopic data. While some techniques provide more definitive evidence than others, a multi-faceted approach is always recommended for robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous assignment of the Z and E stereochemistry. The spatial arrangement of the atoms in each isomer leads to distinct chemical shifts, particularly for the protons and carbons in the vicinity of the C17(20) double bond.
The determination of the Z and E isomer ratio is often based on the peak area of their respective aldehyde proton signals in the ¹H NMR spectrum.[1] For instance, in one study, the Z-aldehyde signal appeared at 9.59 ppm, while the E-aldehyde signal was observed at 9.68 ppm.[1] The structures of both isomers can be further confirmed by a suite of 1D and 2D NMR experiments, including ¹³C NMR, HSQC, and NOE.[1][4]
| Nucleus | Z-Isomer Chemical Shift (δ, ppm) | E-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| Aldehyde Proton (-CHO) | ~9.62 | ~9.70 | The aldehyde proton of the E-isomer is typically downfield compared to the Z-isomer.[1] |
| C20 | Varies | Varies | The chemical shift of the carbon at position 20 is influenced by the stereochemistry. |
| C17 | Varies | Varies | The chemical shift of the carbon at position 17 is also diagnostic of the isomer. |
| C21 | Varies | Varies | The chemical shift of the carbon at position 21 can aid in differentiation. |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided values are indicative and based on published data.[1]
Experimental Protocol: ¹H NMR Analysis of Betamethasone Enol Aldehyde Isomers
-
Sample Preparation: Dissolve an accurately weighed amount of the betamethasone enol aldehyde isomer mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[5]
-
Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.[5]
-
Employ a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[5]
-
-
Analysis:
-
Identify and integrate the distinct aldehyde proton signals for the Z and E isomers.
-
Calculate the relative ratio of the isomers based on the integration values.
-
Assign other key proton signals with the aid of 2D NMR data (COSY, HSQC, HMBC) and literature values.
-
Sources
- 1. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 2. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Formation of Z and E Enol Aldehydes from Betamethasone: A Comparative Analysis of Reaction Kinetics and Stereoselectivity
In the landscape of pharmaceutical development and quality control, a deep understanding of the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. For corticosteroids such as betamethasone, a key degradation route involves the formation of E and Z-enol aldehyde isomers. This guide provides a comprehensive comparative analysis of the formation rates and stereoselectivity of these isomers, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established scientific literature, providing a robust foundation for experimental design and interpretation.
The formation of enol aldehydes from corticosteroids like betamethasone proceeds via a β-elimination of water from the dihydroxyacetone side chain, a process famously known as the Mattox rearrangement.[1][2] This reaction can be catalyzed by both acidic and alkaline conditions, and as we will explore, the specific conditions have a profound influence on the reaction rates and the resulting ratio of the E and Z isomers.[1][3]
Mechanistic Overview: Acidic vs. Alkaline Conditions
The stereochemical outcome of the enol aldehyde formation is intricately linked to the reaction mechanism. Under acidic conditions, the reaction is believed to proceed through a presumed intermediate after enolization. The steric hindrance in the two possible conformations of this intermediate dictates the relative formation rates of the E and Z isomers.[4]
In contrast, a variation of the Mattox rearrangement has been proposed under alkaline conditions, particularly when starting from 17,21-diesters of corticosteroids.[1][2] This pathway is suggested to be a concerted process where the 21-acyl group activates the molecule for nucleophilic attack, while the 17-acyl group acts as a good leaving group.[4]
Comparative Analysis of Formation Rates and Isomer Ratios
Experimental data reveals significant differences in the formation of E and Z enol aldehydes from betamethasone depending on the catalytic conditions.
| Condition | Starting Material | Predominant Isomer | Approximate Isomer Ratio (Z:E) | Relative Reaction Rate | Key Observations |
| Acidic | Betamethasone | Comparable Yields | ~55:45 | Slower | The two conformations of the intermediate leading to the E and Z isomers appear to have comparable steric hindrance.[4] |
| Alkaline | Betamethasone 17,21-dipropionate | Z-isomer | ~3:1 | Faster | The Z-isomer is significantly favored under these conditions.[4] |
This data underscores the critical role of pH in directing the stereochemical outcome of the reaction. While acidic conditions yield a nearly equimolar mixture of the two isomers, alkaline conditions demonstrate a clear preference for the formation of the Z-isomer.
The Influence of Solvent on Reaction Kinetics
The choice of solvent also exerts a substantial impact on the rate of enol aldehyde formation, particularly under acidic conditions. An aprotic solvent environment has been shown to greatly favor the reaction compared to protic solvents.[1][3]
| Solvent (Acidic Conditions) | Reaction Rate | Yield of Enol Aldehyde |
| Acetonitrile (aprotic) | Much faster | ~15% within one hour at room temperature.[4] |
| 1:1 Acetonitrile:Water (protic/aprotic mixture) | Very slow | Less than 5% after 20 hours at room temperature.[4] |
| Methanol (protic) | Essentially no reaction | No significant formation even after 3 days at room temperature.[4] |
These findings highlight the importance of solvent selection in studies of betamethasone degradation and in the formulation of drug products to minimize the formation of these impurities.
Experimental Protocol: Formation and Analysis of Betamethasone Enol Aldehydes under Acidic Conditions
The following protocol provides a representative method for the generation and analysis of Z and E enol aldehydes from betamethasone under acidic conditions, based on methodologies described in the literature.[4]
Materials:
-
Betamethasone
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Reaction Solution: Dissolve a known amount of betamethasone in acetonitrile. Carefully add a small amount of concentrated sulfuric acid to catalyze the reaction.
-
Reaction Monitoring: Maintain the reaction mixture at room temperature. Monitor the progress of the reaction by periodically injecting aliquots into the HPLC system.
-
HPLC Analysis:
-
Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water) to separate betamethasone and its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[5] The enol aldehydes will have a characteristic UV absorption profile distinct from the parent steroid.[4]
-
-
Isolation and Characterization: If sufficient quantities of the enol aldehydes are formed, they can be isolated using semi-preparative HPLC.
-
Structural Confirmation: The identity of the Z and E isomers can be confirmed using NMR spectroscopy. The ratio of the two isomers can be determined by comparing the integration of the aldehyde proton signals in the 1H NMR spectrum.[3]
Visualizing the Reaction Pathways
To better understand the factors influencing the formation of Z and E enol aldehydes, the following diagrams illustrate the proposed reaction mechanisms.
Caption: Proposed mechanisms for enol aldehyde formation.
Caption: Impact of solvent on formation rates.
Conclusion
The formation of Z and E enol aldehydes from betamethasone is a complex process influenced by multiple factors, most notably the pH and the solvent system. Under acidic conditions, both isomers are formed in comparable amounts, whereas alkaline conditions, particularly with a diester starting material, show a marked preference for the Z-isomer. Furthermore, aprotic solvents significantly accelerate the reaction rate under acidic catalysis. This detailed understanding is crucial for the development of stable pharmaceutical formulations and for the accurate identification and control of degradation products. The experimental and analytical methodologies outlined in this guide provide a solid framework for researchers to further investigate these and other corticosteroid degradation pathways.
References
- Li, M., Chen, B., Lin, M., Chan, T. M., & Rustum, A. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 587-593.
- Li, M., Chen, B., Lin, M., Chan, T. M., & Rustum, A. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. PubMed.
- Li, M., Chen, B., Lin, M., Chan, T. M., & Rustum, A. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Academia.edu.
- Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of Pharmaceutical Sciences, 98(3), 894-904.
- Li, M., Chen, B., Lin, M., Chan, T. M., & Rustum, A. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions.
- Hidaka, T., Huruumi, S., Tamaki, S., Shiraishi, M., & Ninato, H. (1980). Studies on betamethasone: behavior of betamethasone in acid or alkaline medium, photolysis, and oxidation. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 100(1), 72-80.
- BOC Sciences. (n.d.). CAS 52647-07-1 (Betamethasone Enol Aldehyde E Isomer).
- Hotha, K. K., et al. (2013). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing.
- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2005). Recent Advances In Doping Analysis (13). Sport und Buch Strauß.
- Asad, M., & Asghar, O. (2010). Kinetics of thermal degradation of betamethasone valerate an. Journal of the Chemical Society of Pakistan, 32(6), 724-730.
- SynThink Research Chemicals. (n.d.). (E)-Betamethasone-∆17,20 21-Aldehyde.
- Markovich, R. J., et al. (2012). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 63, 103-113.
- DigitalCommons@USU. (n.d.).
- ResearchGate. (n.d.).
- Duax, W. L., et al. (2000). System among the corticosteroids: specificity and molecular dynamics. Proceedings of the Royal Society of London. Series B: Biological Sciences, 267(1446), 941-946.
- Mondal, S., et al. (2022). Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. ACS Omega, 7(46), 42354-42366.
Sources
- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions [academia.edu]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Betamethasone Enol Aldehyde Z Isomer proper disposal procedures
Executive Safety Directive: Betamethasone Enol Aldehyde Z Isomer
Status: High Potency Impurity (Treat as OEB 4/5) Immediate Action: Do not dispose of via sanitary sewer or standard municipal waste.[1] Mandatory Disposal Method: High-Temperature Incineration.[1][2]
Executive Safety Summary & Chemical Profile
As a Senior Application Scientist, I must clarify a critical misconception: while Betamethasone Enol Aldehyde Z Isomer (CAS 52647-06-0) is often categorized as a "degradation impurity," it retains the potent steroid backbone of its parent compound, Betamethasone.[1][2][3]
In stability studies, this molecule arises via the Mattox rearrangement (acid-catalyzed dehydration) of the 17,21-dihydroxy-20-ketone side chain.[1][2][3] Because it contains a fluorine atom at the C9 position and retains the corticosteroid scaffold, it must be handled with the same rigor as a High Potency Active Pharmaceutical Ingredient (HPAPI).[1]
Chemical Profile Table
| Property | Data | Operational Implication |
| Chemical Name | Betamethasone Enol Aldehyde (Z-Isomer) | Specific degradation marker for stability indicating methods.[1][2][3][4] |
| CAS Number | 52647-06-0 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Molecular Formula | C₂₂H₂₇FO₄ | Fluorinated: Requires high-temp incineration to prevent HF/dioxin formation.[1][2] |
| Physical State | White to Off-White Solid | High dust potential; inhalation is the primary exposure risk.[1] |
| Solubility | Lipophilic (Soluble in Chloroform, MeOH) | Do not use water alone for cleaning; requires surfactants or organic solvents.[1][3] |
| Hazard Class | Repro. Tox 1B (Presumed) | Suspected damage to fertility/unborn child; organ toxicity (liver/kidney).[1][5] |
Hazard Identification & Risk Assessment
The "Unknown Potency" Trap: Many Safety Data Sheets (SDS) list this specific isomer as "Potency Unknown."[1] In the pharmaceutical industry, unknown potency = highest potency .[1] You must assume this compound exhibits the endocrine-disrupting capabilities of Betamethasone (OEB 4, <10 µg/m³).[1][2][3]
Environmental Causality: We strictly prohibit drain disposal not just due to regulatory compliance, but due to bioaccumulation .[1][3] Fluorinated glucocorticoids are highly stable in aquatic environments.[1] Release into waterways can disrupt the endocrine systems of aquatic life at nanogram/liter concentrations.
Pre-Disposal Handling & Containment[1]
Before moving waste to the disposal area, you must segregate and package it at the point of generation (the bench or biosafety cabinet).[1]
The "Double-Barrier" Rule:
-
Primary Barrier: The vessel containing the impurity (vial, HPLC vial, flask).[1]
-
Secondary Barrier: A clear, sealable Low-Density Polyethylene (LDPE) bag (minimum 4 mil thickness).[1][2][3]
Rationale: The Z-isomer is often handled as a dry powder reference standard.[1][2] Static electricity can cause the powder to "jump" or disperse invisibly.[1] The secondary barrier traps any micro-particulates that adhere to the exterior of the primary vial.
Step-by-Step Disposal Protocol
This protocol is designed to meet EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) and best practices for halogenated organic waste.[1]
Workflow Diagram: Waste Classification & Routing
Figure 1: Decision logic for segregating Betamethasone Enol Aldehyde waste streams to ensure proper incineration.
Protocol A: Solid Waste (Reference Standards, Wipes, PPE)
-
Containment: Place the solid waste immediately into a clear hazardous waste bag inside the fume hood or isolator.
-
Sealing: "Gooseneck" seal the bag (twist and tape) to prevent puff-back of air when compressed.[1]
-
Labeling: Apply a hazardous waste label.
-
Disposal: Transfer to the site's Pharmaceutical Waste Bin (often Black or Blue, depending on vendor).[1] DO NOT use the Red "Biohazard/Sharps" bin, as those are often autoclaved (steam sterilized), which does not destroy the chemical structure of corticosteroids and may release vapors.[1][3]
Protocol B: Liquid Waste (HPLC Effluent, Stock Solutions)
-
Solvent Compatibility: The Z-isomer is often dissolved in Methanol or Acetonitrile.[1] Ensure the waste carboy is compatible with these solvents (HDPE or Glass).[1]
-
Segregation:
-
Transfer: Use a funnel with a lid/latch to minimize evaporation.[1] Wipe the funnel with a surfactant-soaked wipe after use to remove crystallized residues.[1][2]
Emergency Contingencies: Spill Response
If a reference standard vial drops and breaks, you must rely on Chemical Deactivation .[1][3] Simple water will not work (lipophilic compound), and simple sweeping generates hazardous dust.[1][3]
Deactivation Chemistry: We utilize a two-step mechanism:[1][2][3]
-
Solubilization: Surfactant lifts the lipophilic steroid from the surface.[1]
-
Oxidation: Sodium Hypochlorite (Bleach) or Hydrogen Peroxide attacks the enol/aldehyde functionality, breaking the conjugation and reducing biological potency.[1]
Spill Response Workflow
Figure 2: Sequential decontamination process for corticosteroid spills.[1][2][3]
Detailed Cleaning Steps:
-
Isolate: Mark the area.[1] Don double nitrile gloves, Tyvek sleeves, and respiratory protection (N95 minimum).[1][3]
-
Wet: Gently lay paper towels over the powder.[1] Soak the towels with a soap/water solution (1% Alconox or SDS). This prevents dust generation.[1][4]
-
Wipe: Wipe from the outside in.[1] Discard towels into a hazardous waste bag.
-
Deactivate: Spray the area with 10% Sodium Hypochlorite (Bleach) .[1] Allow 15 minutes of contact time. The oxidizing agent attacks the aldehyde group and the steroid backbone.
-
Rinse: Rinse with water to remove bleach residue (prevents pitting of stainless steel).[1]
-
Verify: If available, use a UV lamp (254 nm) to check for fluorescence (corticosteroids often fluoresce), though this is not definitive for the Z-isomer.[1][2][3]
Regulatory Compliance & Documentation
To maintain "Trustworthiness" and audit-readiness, your documentation must link the specific isomer to the parent compound's safety profile.[1]
-
Waste Manifesting: Do not list as "Unknown Chemical." List as "Non-RCRA Pharmaceutical Waste (Betamethasone Derivative)."[1]
-
EPA Subpart P: If your facility is a healthcare provider or reverse distributor, this falls under 40 CFR Part 266 Subpart P.[1][3] For research labs, it is typically a Generator status waste.[1][3]
-
Export/Transport: Ensure the UN Number corresponds to the solvent if in liquid form (e.g., UN1992 Flammable Liquid, Toxic) or UN3077 (Environmentally Hazardous Substance, Solid) if shipping pure bulk waste.[1][3]
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1] EPA.gov.[1] Available at: [Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] OSHA.gov.[1] Available at: [Link]1]
-
National Institutes of Health (NIH) - PubChem. Betamethasone Enol Aldehyde (Compound Summary).[1][2] PubChem.[1] Available at: [Link]1]
-
World Health Organization (WHO). Pharmaceuticals in Drinking-water.[1] WHO.int.[1] Available at: [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
